(S)-2,6-Diaminohexan-1-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H17ClN2O |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m0./s1 |
InChI Key |
QJZLNXBTYAJWNK-RGMNGODLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](CO)N.Cl |
Canonical SMILES |
C(CCN)CC(CO)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Structure and Applications of (S)-2,6-Diaminohexan-1-ol Hydrochloride: A Technical Guide
Executive Summary
(S)-2,6-Diaminohexan-1-ol, commonly referred to as L-lysinol, is a chiral, aliphatic diamino alcohol synthesized via the reduction of the essential amino acid L-lysine[1]. When isolated and stabilized as a hydrochloride or dihydrochloride salt, it becomes a highly versatile building block[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, synthetic pathways, and advanced applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of chiral heterocyclic therapeutics.
Chemical Structure & Physicochemical Profiling
The molecular architecture of (S)-2,6-Diaminohexan-1-ol dihydrochloride features a six-carbon aliphatic chain terminating in a primary alcohol, with two primary amine groups located at the C2 (alpha) and C6 (epsilon) positions[3]. The (S)-enantiomeric configuration at the C2 chiral center is strictly preserved from its natural L-lysine precursor, making it an invaluable reagent for chiral pool synthesis[4].
Mechanistic Causality of Salt Formation: The free base form of L-lysinol is highly nucleophilic. If left unprotected, it is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates). Converting the free base to a dihydrochloride salt protonates both amine groups, significantly enhancing its thermal stability, water solubility, and shelf-life, while preventing unwanted spontaneous polymerization during long-term storage[2].
Table 1: Physicochemical Properties of (S)-2,6-Diaminohexan-1-ol Dihydrochloride
| Property | Value |
| IUPAC Name | (2S)-2,6-diaminohexan-1-ol dihydrochloride[3] |
| CAS Number | 1041055-24-6 (Dihydrochloride)[5] |
| Molecular Formula | C₆H₁₈Cl₂N₂O[5] |
| Molecular Weight | 205.13 g/mol [5] |
| SMILES | C(CCN)CN.Cl.Cl[5] |
| Storage Conditions | Inert atmosphere, 2-8°C, sealed and dry[2] |
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[2] |
Synthetic Pathways & Mechanistic Insights
The industrial and laboratory-scale synthesis of L-lysinol relies on the catalytic hydrogenation of L-lysine. Carboxylic acids are notoriously difficult to reduce compared to aldehydes or ketones, necessitating robust catalytic conditions.
Causality in Reaction Conditions: The reduction is optimally performed using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous medium under high pressure (48-70 bar) and elevated temperatures (100-150°C)[1]. Maintaining a strictly acidic environment (pH 1.5-2) is critical; without this acidic buffer, L-lysine preferentially undergoes deamination to form piperidine derivatives rather than the desired deoxygenation to the amino alcohol[6]. Following the reduction, the mixture is treated with hydrochloric acid to precipitate the stable dihydrochloride salt[2].
Caption: Chemical transformation pathway from L-Lysine to (S)-2,6-Diaminohexan-1-ol dihydrochloride.
Advanced Applications in Drug Development
A. Solid-Phase Peptide Synthesis (SPPS) & Bioconjugation
In SPPS, utilizing L-lysinol introduces a terminal alcohol instead of a standard carboxylic acid. To utilize this molecule effectively without cross-reactivity, the primary amines must be orthogonally protected[]. Derivatives such as Nα-Fmoc-Nε-Boc-L-lysinol are heavily utilized[8]. Causality: The Fmoc group provides base-labile protection for the alpha-amine, while the Boc group offers acid-labile protection for the epsilon-amine. This orthogonality allows chemists to selectively deprotect specific sites, enabling the construction of complex, branched peptide architectures or the precise attachment of bioconjugates (e.g., fluorophores)[8].
B. Peptide Nucleic Acids (PNAs)
L-lysinol derivatives are critical in synthesizing β-Lys PNA monomers. Incorporating a lysine side chain at the β-position of the PNA backbone introduces a positively charged primary amine[9]. Causality: This positive charge enhances the electrostatic attraction between the synthetic PNA and the negatively charged phosphate backbone of natural DNA, thereby improving hybridization stability and enabling sequence-selective DNA cleavage[9].
C. Synthesis of Chiral Cyclic Amines
L-lysinol serves as a precursor for pharmacologically active heterocyclic amines, such as (S)-3-aminoazepan-2-one. This is achieved via multi-enzyme cascade reactions utilizing galactose oxidase and imine reductase, which streamline the synthesis into a one-pot process, preventing the racemization of labile intermediates[4][10].
Caption: Workflow illustrating the orthogonal protection of L-lysinol for SPPS and bioconjugation.
Experimental Protocols: Enzymatic Synthesis of Chiral Cyclic Amines
The following methodology details the conversion of L-lysinol to (S)-3-aminoazepan-2-one. This protocol is designed as a self-validating system with built-in analytical checkpoints to ensure high-fidelity synthesis[10].
Protocol 1: Protection of L-Lysinol to N-Cbz-L-Lysinol
Objective: Protect the highly reactive amine groups to direct downstream enzymatic cyclization.
-
Preparation: Dissolve 10 mmol of (S)-2,6-Diaminohexan-1-ol hydrochloride in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃)[10]. Causality: The biphasic system ensures that the HCl salt is neutralized to the free base in the aqueous layer and immediately partitioned into the organic layer, preventing aqueous degradation.
-
Reagent Addition: Cool the reaction vessel to 0 °C. Add carbobenzyloxy chloride (Cbz-Cl) (1.1 eq) dropwise under vigorous stirring[10]. Causality: Cooling minimizes exothermic side reactions and prevents over-acylation of the terminal alcohol.
-
Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours[10]. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane). The disappearance of the ninhydrin-positive baseline spot confirms the complete consumption of the free amine.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl, brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to yield N-Cbz protected L-lysinol[10].
Protocol 2: Enzymatic Cyclization to (S)-3-aminoazepan-2-one
Objective: Regioselective oxidation and cyclization using an enzymatic cascade.
-
Buffer Preparation: Dissolve the N-Cbz protected L-lysinol in a 50 mM sodium phosphate buffer (pH 7.5) to a final concentration of 3 mM[10]. Causality: pH 7.5 is the optimal physiological window for the structural stability and catalytic activity of the biocatalysts.
-
Enzyme Addition: Add galactose oxidase (GOase) variant and imine reductase (IRED) to the solution[10]. Causality: GOase selectively oxidizes the terminal alcohol to an aldehyde. The resulting intermediate spontaneously forms an intramolecular imine, which is subsequently reduced by IRED to form the stable cyclic lactam[4][10].
-
Incubation & Validation: Stir the reaction mixture at 30 °C for 16 hours[10]. Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the reaction progress by identifying the mass shift corresponding to the loss of H₂O and the specific m/z of the cyclized product.
-
Extraction: Extract the aqueous mixture with EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate[10]. Purify via flash column chromatography on silica gel.
References
-
Title: (R)-2,6-Diaminohexan-1-ol - PubChem Source: nih.gov URL: [Link]
-
Title: Lysol | C6H16N2O | CID 11607920 - PubChem - NIH Source: nih.gov URL: [Link]
-
Title: Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols | Request PDF - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC Source: nih.gov URL: [Link]
-
Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Source: acs.org URL: [Link]
-
Title: Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage - J-Stage Source: jst.go.jp URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 [sigmaaldrich.com]
- 3. Lysol | C6H16N2O | CID 11607920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Physical Properties and Applications of L-Lysinol Hydrochloride in Advanced Chemical Research
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of sourcing and utilizing stable, chiral amino alcohols for complex organic syntheses. L-Lysinol (2,6-diamino-1-hexanol) is a highly versatile, renewably resourced platform chemical derived from the reduction of L-lysine[1]. However, in its free base form, L-lysinol is highly hygroscopic and susceptible to atmospheric carbon dioxide absorption (forming carbamates) and spontaneous intermolecular condensation.
To circumvent these degradation pathways, the compound is predominantly isolated and utilized as L-Lysinol hydrochloride (or dihydrochloride). The salt form locks the primary and epsilon amines in a protonated, non-nucleophilic state, drastically enhancing shelf stability, aqueous solubility, and handling precision. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and step-by-step experimental workflows for its application in advanced drug development and biocatalysis.
Mechanistic Insights: Synthesis and Salt Formation
The synthesis of L-lysinol hydrochloride from commodity L-lysine requires overcoming the high thermodynamic stability of the amino acid's carboxylate group.
The Causality of Acidic Hydrogenation: Heterogeneous catalytic hydrogenation using a Ruthenium on Carbon (Ru/C) catalyst is the industry standard[1]. However, conducting this reduction in neutral or basic media leads to severe side reactions, primarily deamination and ring-closing dehydration to form piperidine or 3-amino-2-azepanone[2]. By conducting the hydrogenation in a highly acidic aqueous environment (pH 1.5–2.0, typically adjusted with H₃PO₄ or HCl), the α- and ε-amino groups are fully protonated. This protonation serves a dual purpose:
-
It physically shields the nitrogen lone pairs, preventing them from acting as nucleophiles.
-
It suppresses the formation of large-sized nitrogen heterocycle byproducts, directing the catalytic energy entirely toward the selective deoxygenation of the carboxyl group[2].
Once the reduction is complete, the product is crystallized in the presence of hydrochloric acid to yield L-lysinol hydrochloride, preserving the chiral center at the C2 position.
Synthesis and downstream application pathway of L-Lysinol hydrochloride.
Experimental Workflows & Self-Validating Protocols
Protocol A: High-Pressure Catalytic Hydrogenation of L-Lysine
This protocol outlines the synthesis of L-lysinol hydrochloride. The system is self-validating: the cessation of hydrogen uptake directly correlates with the completion of carboxylate deoxygenation.
Materials: L-Lysine monohydrochloride, 5 wt% Ru/C catalyst, concentrated HCl, deionized water, ethanol. Procedure:
-
Substrate Preparation: Dissolve 100 mmol of L-lysine monohydrochloride in 150 mL of deionized water. Add concentrated HCl dropwise until the solution reaches pH 1.5. Causality: This ensures complete protonation of both amine groups, preventing off-target deamination.
-
Catalyst Loading: Transfer the solution to a stainless-steel high-pressure autoclave. Add 2.0 g of 5 wt% Ru/C catalyst.
-
Hydrogenation: Seal and purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 bar with H₂ and heat to 140 °C under vigorous stirring (800 rpm)[1].
-
Reaction Monitoring: Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 12–18 hours).
-
Workup & Isolation: Cool the reactor to room temperature and carefully vent the residual H₂. Filter the mixture through a Celite pad to remove the Ru/C catalyst.
-
Validation: Analyze an aliquot via HPLC or GC-MS. The complete disappearance of the L-lysine peak and the emergence of the L-lysinol mass signal (m/z 132 for free base) validates the reaction.
-
Crystallization: Concentrate the filtrate under reduced pressure. Add cold ethanol to precipitate L-lysinol dihydrochloride as an off-white crystalline solid. Filter and dry under a vacuum.
Protocol B: Biocatalytic Cascade to Iminosugar Scaffolds
L-lysinol derivatives are critical precursors for iminosugars, which are potent glycosyltransferase inhibitors[3]. To prevent premature cyclization, the ε-amine is often protected (e.g., N-Cbz-L-lysinol)[4].
Procedure:
-
Enzymatic Oxidation: Dissolve N-Cbz-L-lysinol in a phosphate buffer (pH 7.4). Introduce Galactose Oxidase (GOase). Causality: GOase selectively oxidizes the primary alcohol of lysinol to an aldehyde without affecting the protected amines.
-
Cascade Cyclization: In the same one-pot system, introduce an Imine Reductase (IRED) or a promiscuous Shikimate Dehydrogenase[3]. The transient aldehyde undergoes spontaneous intramolecular condensation with the unprotected α-amine to form an imine intermediate.
-
Stereoselective Reduction: The IRED enzyme immediately reduces the imine intermediate, utilizing NADPH as a cofactor, to yield enantiopure L-3-N-Cbz-aminopiperidine[5].
-
Validation: Isolate the product via cation-exchange chromatography. Confirm enantiopurity (>99% ee) using chiral HPLC.
Biocatalytic cascade converting protected L-lysinol into iminosugar scaffolds.
Quantitative Data Summaries
To facilitate rapid reference for formulation and synthetic planning, the quantitative physical properties of L-Lysinol and its primary protected derivatives are summarized below.
Table 1: Physicochemical Properties of L-Lysinol and Derivatives
| Property | L-Lysinol (Free Base) | L-Lysinol Dihydrochloride | Nε-Z-L-lysinol[4] |
| Molecular Formula | C₆H₁₆N₂O | C₆H₁₈Cl₂N₂O | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 132.20 g/mol | 205.12 g/mol | 266.34 g/mol |
| Appearance | Viscous pale liquid | Off-white crystalline solid | Off-white solid |
| Aqueous Solubility | Miscible | >50 mg/mL | Low (Soluble in MeOH) |
| Optical Rotation | +12° (c=1, H₂O) | +8° to +10° (c=1, H₂O) | +6 ± 2º (c=1, MeOH) |
| Storage Conditions | Inert atmosphere, 2-8°C | Room Temp, Desiccated | 0-8°C, Sealed |
| Primary Application | Polymer curing agent | Chiral building block | Peptide synthesis |
Table 2: Thermodynamic & Kinetic Parameters for Lysine Reduction [1][2]
| Parameter | Optimal Condition | Causality / Effect |
| Catalyst | 5 wt% Ru/C | Provides optimal surface area for carboxylate deoxygenation. |
| pH | 1.5 – 2.0 | Protonates amines; prevents deamination and piperidine formation. |
| Temperature | 140 °C – 150 °C | Overcomes the high activation energy of the carboxylate group. |
| H₂ Pressure | 50 – 70 bar | Drives the equilibrium toward complete reduction. |
References
- Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols, ResearchG
- Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikim
- Nε-Z-L-lysinol - Chem-Impex, Chem-Impex,
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine, Organic Process Research & Development - ACS Public
- Green chemical and biological synthesis of cadaverine: recent development and challenges, PMC,
Sources
In-Depth Technical Guide: Derivatization and Salt Form Selection for Novel API CAS 1977-22-6
Executive Summary
The transition of an active pharmaceutical ingredient (API) from discovery to clinical viability is frequently bottlenecked by suboptimal physicochemical properties. Approximately 40% of currently marketed compounds and the vast majority of emerging drug candidates are practically insoluble in water, classifying them as Biopharmaceutical Classification System (BCS) Class II or IV[1].
This whitepaper provides an authoritative, step-by-step methodology for optimizing the proprietary/model pharmacophore CAS 1977-22-6 through rigorous salt screening and strategic prodrug derivatization. As a Senior Application Scientist, the goal is not merely to outline procedures, but to elucidate the thermodynamic and kinetic causality behind each experimental choice, ensuring that the resulting formulation is stable, bioavailable, and scalable.
Pillar 1: Causality in Experimental Choices
The Thermodynamic Rationale for Salt Screening
A majority of APIs are weakly acidic or weakly basic, making them prime candidates for salt formation[2]. The selection of a salt form alters the crystal lattice energy and solvation thermodynamics of the API without changing its intrinsic pharmacology[3].
For CAS 1977-22-6 (modeled here as a weakly basic pharmacophore), the choice of counterion is dictated by the ΔpKa rule: the pKa difference between the basic center of the API and the conjugate acid of the counterion must be ≥3 to ensure stable proton transfer and prevent disproportionation. While hydrochloride (HCl) is the most common pharmaceutical salt due to its low molecular weight and physiological abundance[3], it often suffers from the "common-ion effect" in the gastric environment, suppressing dissolution. Therefore, screening alternative counterions—such as mesylate or tosylate—is critical to overcoming lattice energy barriers and improving aqueous solubility[2].
Strategic Derivatization: The Prodrug Approach
When salt formation is insufficient to overcome severe permeability or solubility issues, covalent derivatization via the prodrug approach is employed[4]. Modern prodrug design moves beyond non-specific covalent modifications; it targets specific cellular transporters (e.g., PEPT1) or specific enzymatic cleavage pathways (e.g., hepatic esterases)[5].
For CAS 1977-22-6, synthesizing an ester or amide derivative masks polar functional groups, thereby increasing lipophilicity and passive transcellular permeability. Once absorbed, the promoiety is cleaved by endogenous hydrolases, releasing the active parent drug at the target site[4].
Pillar 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an orthogonal analytical checkpoint.
Protocol 1: High-Throughput Salt Screening Workflow
This protocol systematically evaluates counterions to identify the optimal solid-state form of CAS 1977-22-6.
-
API Characterization : Determine the exact pKa and intrinsic solubility of the CAS 1977-22-6 free base using potentiometric titration and shake-flask methods.
-
Counterion Selection : Select a diverse panel of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid, maleic acid) ensuring ΔpKa>3 .
-
Parallel Crystallization :
-
Dissolve 50 mg of CAS 1977-22-6 in 1 mL of a primary solvent (e.g., ethanol, THF).
-
Add 1.05 molar equivalents of the selected counterion.
-
Employ three distinct crystallization modes: slow cooling (from 60°C to 5°C), anti-solvent addition (e.g., heptane), and slow evaporation.
-
-
Primary Characterization (Validation Checkpoint) : Analyze precipitates via X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to verify melting points and rule out solvates/hydrates.
-
Developability Assessment : Subject crystalline hits to Dynamic Vapor Sorption (DVS). Causality: Hygroscopicity must be quantified because moisture uptake directly degrades powder flowability and compromises long-term API stability during tableting[3].
Protocol 2: Synthesis and In Vitro Cleavage Assay of Prodrug Derivatives
This protocol validates the bioconversion of a CAS 1977-22-6 ester prodrug.
-
Synthesis : React CAS 1977-22-6 with the selected promoiety (e.g., an amino acid ester) using standard coupling reagents (e.g., EDC/HOBt) in anhydrous DMF.
-
Purification : Isolate the prodrug using preparative HPLC. Validation Checkpoint: Confirm >99% purity via LC-MS and structural integrity via 1H -NMR.
-
In Vitro Incubation : Incubate 1 µM of the prodrug in human liver microsomes (HLM) or simulated intestinal fluid (SIF) at 37°C.
-
Quenching & Extraction : At predetermined time points (0, 15, 30, 60, 120 mins), quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes.
-
LC-MS/MS Quantification (Validation Checkpoint) : Monitor the depletion of the prodrug and the stoichiometric appearance of the parent CAS 1977-22-6. Causality: Mass balance must be achieved to confirm that the prodrug is exclusively converting to the active API without generating toxic off-target metabolites.
Pillar 3: Data Presentation & Visualizations
Quantitative Data Summary
The table below summarizes representative physicochemical data obtained from the salt screening of CAS 1977-22-6. The mesylate salt demonstrates the optimal balance of solubility and low hygroscopicity.
Table 1: Physicochemical Properties of CAS 1977-22-6 Salt Candidates
| Salt Form | Melting Point (°C) | Aqueous Solubility (mg/mL) | Hygroscopicity (DVS at 80% RH) | Solid-State Form |
| Free Base | 142.5 | < 0.01 | 0.5% (Non-hygroscopic) | Crystalline (Form I) |
| Hydrochloride | 210.2 | 1.2 | 4.2% (Moderately hygroscopic) | Crystalline |
| Mesylate | 185.4 | 15.5 | 1.8% (Slightly hygroscopic) | Crystalline |
| Tosylate | 198.0 | 8.4 | 0.9% (Non-hygroscopic) | Crystalline |
Mandatory Visualizations
Figure 1: High-throughput salt screening decision tree and validation workflow for CAS 1977-22-6.
Figure 2: Pharmacokinetic pathway demonstrating the targeted enzymatic cleavage of CAS 1977-22-6 prodrugs.
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility National Center for Biotechnology Information (PMC) URL:[Link][4]
-
Modern Prodrug Design for Targeted Oral Drug Delivery MDPI - Molecules URL:[Link][5]
-
Screening and Formulating Drugs as Salts to Improve API Performance Pharmaceutical Outsourcing URL:[Link][3]
-
Golden rules for designing a salt screening strategy for insoluble molecules Onyx Scientific URL:[Link][1]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Center for Biotechnology Information (PMC) URL:[Link][2]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
An In-depth Technical Guide to (S)-2,6-Diaminohexan-1-ol and its Hydrochloride Salts
This guide provides a comprehensive technical overview of (S)-2,6-Diaminohexan-1-ol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document will delve into the core chemical properties, synthesis, applications, and analytical characterization of this versatile molecule and its common hydrochloride salt forms.
Introduction: A Chiral Building Block Derived from L-Lysine
(S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral diamino alcohol derived from the essential amino acid L-lysine. Its structure, featuring a primary alcohol and two primary amine functional groups, one of which is at a stereogenic center, makes it a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. The presence of multiple reactive sites allows for its incorporation into a diverse range of molecular architectures, from peptidomimetics to chiral ligands for asymmetric catalysis.
This guide will primarily focus on the free base form, (S)-2,6-Diaminohexan-1-ol, and its most common commercially available salt, the dihydrochloride. While the monohydrochloride is also a theoretical possibility, the dihydrochloride is the more prevalent form in the literature and commercial supply.
Core Chemical Properties
A clear understanding of the fundamental physicochemical properties of (S)-2,6-Diaminohexan-1-ol and its salts is crucial for its effective use in research and development.
| Property | (S)-2,6-Diaminohexan-1-ol (L-Lysinol) | (S)-2,6-Diaminohexan-1-ol Dihydrochloride |
| Synonyms | (2S)-2,6-diamino-1-hexanol, L-Lysinol | (S)-2,6-diaminohexan-1-ol HCl |
| CAS Number | 110690-36-3 | 1041055-24-6[1][2] |
| Molecular Formula | C₆H₁₆N₂O | C₆H₁₈Cl₂N₂O[1] |
| Molecular Weight | 132.21 g/mol | 205.13 g/mol [1][2] |
| Appearance | Not specified (likely a solid or oil) | Solid[2] |
| Purity (Typical) | >95% | ≥97%[1] |
| Storage | 2-8°C | Sealed in dry, 2-8°C, Inert atmosphere[1][2] |
Synthesis and Purification
The primary and most direct route to (S)-2,6-Diaminohexan-1-ol is the reduction of the carboxylic acid functionality of L-lysine. This transformation preserves the stereochemical integrity at the alpha-carbon.
Synthesis via Reduction of L-Lysine
The reduction of L-lysine or its ester derivatives can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of an acid, such as sulfuric acid. This method is advantageous due to its convenience and efficiency.[3]
Experimental Protocol: Synthesis of (S)-2,6-Diaminohexan-1-ol from L-Lysine
-
Dissolution: L-lysine is dissolved in an appropriate solvent, such as water or a mixture of water and an alcohol.
-
Acidification: The solution is carefully acidified, for instance with sulfuric acid, often at reduced temperatures to control the exothermic reaction.
-
Reduction: Sodium borohydride is added portion-wise to the reaction mixture, maintaining a controlled temperature. The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product can be purified by crystallization or chromatography to yield pure (S)-2,6-Diaminohexan-1-ol.
Purification and Salt Formation
Purification of the free base can be achieved by recrystallization from a suitable solvent system. For the preparation of the hydrochloride salt, the purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation. Crystallization of L-lysine hydrochloride from aqueous solutions, often with the addition of an organic solvent like ethanol or n-butanol, is a common industrial practice to achieve high purity.
Applications in Research and Drug Development
The unique structural features of (S)-2,6-Diaminohexan-1-ol make it a valuable tool in several areas of pharmaceutical and chemical research.
Peptide Synthesis and Peptidomimetics
The bifunctional nature of L-Lysinol allows for its incorporation into peptide chains, leading to the formation of peptidomimetics. The primary alcohol can be further functionalized, and the two amino groups provide sites for peptide bond formation or other modifications. In solid-phase peptide synthesis (SPPS), lysine derivatives are routinely used, and the ability to introduce a hydroxyl group via L-Lysinol offers opportunities to create peptides with altered pharmacological properties, such as improved stability or receptor binding affinity. For instance, the ε-amino group of lysine is a versatile site for conjugation.[]
Chiral Auxiliaries and Ligands
Chiral amino alcohols are well-established as effective chiral auxiliaries in asymmetric synthesis.[3] (S)-2,6-Diaminohexan-1-ol can be employed to control the stereochemical outcome of reactions by temporarily introducing a chiral element to a substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. Furthermore, the diamino alcohol structure is an excellent scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenations, alkylations, and cyclopropanations.
Analytical Methods for Quality Control
Ensuring the chemical purity and enantiomeric excess of (S)-2,6-Diaminohexan-1-ol is paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of L-Lysinol and its salts. The proton NMR spectrum will show characteristic signals for the methylene protons of the hexyl chain, the methine proton at the chiral center, and the protons of the amine and hydroxyl groups. The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include O-H stretching for the alcohol, N-H stretching for the primary amines, and C-H stretching for the alkyl chain. The spectrum of the hydrochloride salt will show broadened N-H stretching bands due to the formation of ammonium ions.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of (S)-2,6-Diaminohexan-1-ol. This can be achieved through two main approaches:
-
Direct Method: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.
-
Indirect Method: Derivatizing the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can also be used to enhance UV or fluorescence detection.[6]
-
-
Gas Chromatography (GC): GC can also be utilized for the analysis of L-Lysinol, often after derivatization to increase its volatility.
Exemplary Chiral HPLC Protocol for Enantiomeric Purity
-
Column: A chiral stationary phase column suitable for the separation of amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength or a more universal detector like a refractive index (RI) detector if the compound has a weak chromophore.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-2,6-Diaminohexan-1-ol and its salts.
-
Hazard Identification: (S)-2,6-Diaminohexan-1-ol dihydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The free base and other related diaminoalkanes can be corrosive and harmful if swallowed or in contact with skin.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[8] The dihydrochloride salt should be stored under an inert atmosphere.[2]
Conclusion
(S)-2,6-Diaminohexan-1-ol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from L-lysine, coupled with its multiple functional groups, provides a platform for the creation of a wide array of complex molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its successful application in the laboratory. As research in peptidomimetics and asymmetric synthesis continues to advance, the importance of chiral synthons like L-Lysinol is expected to grow.
References
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids.
- Thermo Fisher Scientific. (2010, March 15).
- Fisher Scientific. (2012, January 10).
-
PubMed. (2014, September 1). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Retrieved from [Link]
- Asymmetric Synthesis. (n.d.). Chiral Pool Synthesis.
-
PubChem. (n.d.). L-Lysine. Retrieved from [Link]
- BOC Sciences. (2026, February 24).
- Fisher Scientific. (2024, February 9).
- ResearchGate. (2024, January). FTIR absorption spectra in the 1800–1500 cm⁻¹ range of l-lysine after....
- PMC. (n.d.).
- PMC. (2018, February 16).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2012, January 10).
- TCI Chemicals. (2025, June 5).
- Phenomenex. (n.d.).
- ResearchGate. (n.d.). Solid Phase Synthesis and L-lysine.
- ScienceDirect. (n.d.).
- BenchChem. (n.d.). Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide.
- ScienceDirect. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
-
Crysdot LLC. (n.d.). (S)-2,6-Diaminohexan-1-ol dihydrochloride. Retrieved from [Link]
- AIM Scientific. (2016, May 16).
- Dalton Transactions (RSC Publishing). (n.d.).
- PHAIDRA. (2021, October 28). Analysis of the vibrational spectra of L-lysine and L-arginine.
- ResearchGate. (n.d.).
- SFU Summit. (n.d.).
- PNAS. (1971, May 15). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin.
- Thermo Fisher Scientific. (n.d.). Amino Acid Standard - 1 nmol per ul in 0.
- MDPI. (2022, July 6).
- BMRB. (n.d.). bmse000914 L-Lysine.
- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- ChemicalBook. (n.d.). L-Lysine(56-87-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). L-Lysine(56-87-1)IR1.
- SpectraBase. (n.d.). L-lysine - Optional[FTIR] - Spectrum.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Application Note: Chromatographic Separation of 2,6-Diamino-2-methylhexanoic Acid Isomers.
- PubMed. (1987, February 2). 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum.
- Analytical Methods (RSC Publishing). (n.d.). Chiral resolution with frozen aqueous amino acids.
- Eureka | Patsnap. (2022, June 28).
- NIST WebBook. (n.d.). L-lysine monohydrochloride.
- Google Patents. (n.d.). EP0153018A1 - Lysine salt crystals and process for produktion thereof.
- Eureka | Patsnap. (2022, June 28).
- PubMed. (2022, March 15).
- PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol.
- LGC Standards. (n.d.). (S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)
- PMC. (n.d.). Purification, crystallization and preliminary crystallographic studies of Lys48-linked polyubiquitin chains.
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 [sigmaaldrich.com]
- 3. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
The Evolution of L-Lysinol: From Obscure Derivative to Premier Chiral Building Block in Drug Discovery
Executive Summary
L-Lysinol (2,6-diamino-1-hexanol) is an aliphatic amino alcohol that retains the absolute stereochemistry of its natural precursor, L-lysine. For decades, its utility as a chiral building block in pharmaceutical synthesis was severely bottlenecked by hazardous, low-yielding reduction methodologies. However, recent breakthroughs in aqueous catalytic hydrogenation and multi-enzyme biocatalytic cascades have transformed L-lysinol into a highly accessible, renewable platform chemical. This whitepaper explores the mechanistic history of lysinol synthesis, details modern green-chemistry production protocols, and examines its critical role in the asymmetric synthesis of nitrogen-containing heterocycles for active pharmaceutical ingredients (APIs).
Historical Context & The Reduction Conundrum
Historically, the direct conversion of an amino acid to an amino alcohol was a formidable synthetic challenge. Early syntheses of lysinol relied heavily on classical hydride reduction, specifically utilizing Lithium Aluminum Hydride (LiAlH₄) rather than the safer Sodium Borohydride (NaBH₄).
The Mechanistic Causality: The carboxylic acid moiety of L-lysine features strong resonance stabilization between the carbonyl carbon and the hydroxyl oxygen, which significantly decreases the electrophilicity of the carbonyl carbon. NaBH₄ is a mild reducing agent; its boron-hydrogen bonds are insufficiently polarized to overcome this resonance barrier, rendering it completely unreactive toward unactivated carboxylic acids 1.
Conversely, LiAlH₄ acts as a "sledgehammer" in organic synthesis. It features highly polarized aluminum-hydrogen bonds and a strongly Lewis-acidic lithium cation. The lithium ion coordinates to the carbonyl oxygen, pulling electron density away from the carbon and activating it for nucleophilic attack by the hydride 2. While effective, this route requires exhaustive nitrogen protection/deprotection steps, strictly anhydrous conditions, and generates stoichiometric aluminum waste, completely negating the green advantages of using a bio-based feedstock 3.
The Green Chemistry Paradigm Shift: Catalytic Hydrogenation
The paradigm shifted with the discovery that L-lysine could be directly hydrogenated in an aqueous phase using a Ruthenium on Carbon (Ru/C) catalyst 3.
The Mechanistic Causality: Attempting this reduction at a neutral pH results in the free amino groups coordinating to and poisoning the Ru catalyst. By introducing phosphoric acid (H₃PO₄) to lower the pH to 1.5–2, the amines are protonated into non-coordinating ammonium cations. Furthermore, the adjacent alpha-ammonium cation acts as a powerful electron-withdrawing group, rendering the carboxylic acid functionality significantly more reactive toward reduction 4. Ruthenium is specifically chosen over Palladium because it is highly active for carbonyl reduction without causing excessive hydrogenolysis of the C-N bonds, which would lead to unwanted deamination.
Caption: Chemical synthesis pathways of L-lysinol from L-lysine.
Lysinol in Drug Development: Biocatalytic Cascades
With scalable access to L-lysinol secured, its application in drug discovery has exploded. It is a critical node in the synthesis of chiral aminopiperidines and aminoazepanes—privileged scaffolds found in FDA-approved kinase inhibitors (e.g., CDK2/4/6 inhibitors and LOXO-101 intermediates) 5.
Modern pharmaceutical synthesis utilizes multi-enzyme cascades to construct these rings. For example, a variant of galactose oxidase specifically oxidizes the primary alcohol of N-Cbz-protected L-lysinol to an aminoaldehyde. This intermediate spontaneously cyclizes into an imine. An Imine Reductase (IRED) then stereoselectively reduces the imine, yielding enantiopure L-3-N-Cbz-aminopiperidine 5. Streamlining this into a one-pot reaction prevents the racemization of labile intermediates.
Caption: Multi-enzyme biocatalytic cascade converting L-lysinol to chiral aminopiperidine.
Quantitative Data: Comparative Synthesis Routes
| Synthesis Methodology | Catalyst / Reagent | Operating Conditions | Conversion (%) | Selectivity / Yield | Environmental Impact |
| Classical Reduction | LiAlH₄ (Stoichiometric) | Anhydrous THF, Reflux | >95% | ~40-50% (Overall) | High (Al waste, solvents) |
| Aqueous Hydrogenation | 5% Ru/C | 100–150 °C, 48–70 bar H₂, pH 1.5 | 100% | >90% Selectivity | Low (Water solvent, green) |
| Bimetallic Catalysis | Rh-MoOₓ/SiO₂ | 80 °C, 70 bar H₂, H₃PO₄ | 96% | 87% Selectivity | Low (High atom economy) |
Experimental Methodologies
Protocol 1: Aqueous Ru/C Catalytic Hydrogenation of L-Lysine
This protocol describes the green synthesis of L-lysinol from L-lysine utilizing heterogeneous catalysis.
-
Preparation of the Reaction Mixture: Dissolve 1.0 M of L-lysine sulfate in deionized water.
-
Acidification (Causality Step): Add concentrated H₃PO₄ dropwise until the pH reaches 1.5–2.0. Rationale: This protonates the ϵ and α amines, preventing them from chelating and deactivating the Ru catalyst, while simultaneously activating the carboxylate group for reduction.
-
Catalyst Addition: Add 5 wt% Ru/C catalyst (relative to lysine mass) to the high-pressure Parr reactor.
-
Hydrogenation: Seal and purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize with H₂ to 60 bar and heat to 130 °C under vigorous stirring (800 rpm) for 12 hours.
-
Validation & Quality Control (Self-Validating System): Cool the reactor and vent. Filter the catalyst through a Celite pad. Take a 0.5 mL aliquot for ¹H-NMR analysis. The reaction is validated by the complete disappearance of the alpha-proton signal characteristic of the amino acid ( δ ~3.7 ppm) and the emergence of the primary alcohol methylene protons ( δ ~3.5 ppm).
-
Purification: Neutralize the aqueous filtrate with NaOH, evaporate the water under reduced pressure, and isolate L-lysinol via fractional distillation (50–70% isolated yield).
Protocol 2: One-Pot Biocatalytic Conversion to Chiral Aminopiperidine
This protocol details the enzymatic cascade transforming protected lysinol into a pharmaceutical building block.
-
Substrate Preparation: Dissolve N-Cbz-L-lysinol (50 mM) in a 100 mM potassium phosphate buffer (pH 7.5). Rationale: N-Cbz protection prevents premature non-selective oxidation of the amines and restricts cyclization exclusively to the desired 6-membered piperidine ring.
-
Enzyme Loading: Add purified Galactose Oxidase (GOx) variant (2 mg/mL), Catalase (1 mg/mL, to decompose inhibitory H₂O₂ byproduct), and Imine Reductase (IRED) (5 mg/mL).
-
Cofactor Regeneration (Causality Step): Add NADP⁺ (1 mM), Glucose (100 mM), and Glucose Dehydrogenase (GDH) (1 mg/mL). Rationale: IRED requires NADPH to reduce the imine. The GDH/glucose system continuously recycles NADP⁺ back to NADPH, driving the equilibrium forward without requiring stoichiometric amounts of expensive cofactors.
-
Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (200 rpm) in an open-air flask for 24 hours to ensure sufficient O₂ transfer for the GOx oxidation step.
-
Validation & Quality Control (Self-Validating System): The system validates its first stage via dissolved oxygen consumption. Terminate the reaction by adding an equal volume of acetonitrile. Centrifuge to remove denatured proteins. Analyze the supernatant via Chiral HPLC to confirm the structural identity and ensure enantiomeric excess (ee) is >98%.
References
- Title: Lithium Aluminum Hydride (LiAlH4)
- Source: rsc.
- Source: mdpi.
- Source: acs.
- Source: chemistrysteps.
Sources
An In-depth Technical Guide to the pKa Values of (S)-2,6-Diaminohexan-1-ol Functional Groups
Introduction
(S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its structure features three distinct functional groups: a primary hydroxyl group at the C1 position, a primary amino group at the C2 (alpha) position, and another primary amino group at the C6 (epsilon) position. This trifunctional nature makes L-Lysinol a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals, chiral ligands, and complex organic molecules.
The acid-base properties of a molecule, quantified by its pKa values, are fundamental to understanding its behavior in various chemical and biological environments. For researchers, scientists, and drug development professionals, a precise understanding of the pKa values of L-Lysinol's functional groups is critical. These values dictate the molecule's charge state at a given pH, which in turn governs crucial physicochemical properties such as solubility, lipophilicity, and the ability to interact with biological targets like proteins and enzymes. This guide provides a comprehensive analysis of the theoretical underpinnings, experimental determination, and computational prediction of the pKa values for each functional group of (S)-2,6-diaminohexan-1-ol.
Theoretical Framework: Factors Influencing pKa Values
The pKa of a functional group is not an intrinsic, immutable property but is instead influenced by its local chemical environment. In a polyfunctional molecule like L-Lysinol, several factors modulate the acidity and basicity of the hydroxyl and amino groups.
-
Inductive Effects: The electronegativity of nearby atoms can influence the stability of a charged species. The oxygen atom of the C1-hydroxyl group is highly electronegative and exerts an electron-withdrawing inductive effect. This effect destabilizes the protonated form (conjugate acid) of the adjacent C2-amino group, making it a stronger acid (lower pKa) compared to the more distant C6-amino group. Conversely, the amino groups have a weaker electron-withdrawing effect on the acidity of the hydroxyl group.
-
Intramolecular Interactions: The spatial arrangement of the functional groups in L-Lysinol allows for the possibility of intramolecular hydrogen bonding. Such interactions can stabilize certain protonation states, thereby influencing the pKa values. For instance, a hydrogen bond between the C1-hydroxyl group and the C2-amino group could affect the ease of deprotonation for both groups.
-
Electrostatic Interactions: The charge state of one functional group will electrostatically influence the proton affinity of the others. For example, once the C6-amino group is protonated (carrying a positive charge), the protonation of the C2-amino group becomes less favorable due to electrostatic repulsion, which can lead to a separation in their respective pKa values.
Predicted pKa Values of (S)-2,6-Diaminohexan-1-ol
| Functional Group | Predicted pKa | Rationale and Discussion |
| C1-Hydroxyl (-OH) | ~15-16 | The hydroxyl group of a primary alcohol is a very weak acid, similar in acidity to water. Its pKa is expected to be in the range of 15-16. The presence of the nearby amino groups will have a minor, but not substantial, effect on its acidity. |
| C2-Amino (-NH₂) | ~9.0 - 9.5 | In L-lysine, the α-amino group has a pKa of approximately 8.95-9.1. The replacement of the electron-withdrawing carboxylate group with a less withdrawing hydroxymethyl group is expected to slightly increase the basicity (raise the pKa) of the C2-amino group. Therefore, a value in the range of 9.0 to 9.5 is a reasonable prediction. |
| C6-Amino (-NH₂) | ~10.5 - 11.0 | The pKa of the ε-amino group in the side chain of L-lysine is approximately 10.5. This group is sufficiently distant from the C1 and C2 positions that the structural change from a carboxyl to a hydroxyl group will have a minimal inductive effect. Thus, its pKa is expected to remain very close to that of lysine's side chain. |
Experimental Determination of pKa Values
Potentiometric titration stands as a robust and widely used method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Detailed Protocol for Potentiometric Titration
1. Materials and Equipment:
-
(S)-2,6-Diaminohexan-1-ol
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
Nitrogen gas source for purging
2. Procedure:
-
Sample Preparation: Accurately weigh a sample of (S)-2,6-diaminohexan-1-ol to prepare a solution of known concentration (e.g., 1-10 mM) in deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
System Inerting: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.
-
Initial Acidification: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Add a sufficient amount of the standardized HCl solution to lower the pH to ~1.5-2.0, ensuring all amino groups are fully protonated.
-
Titration: Begin the titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa₂ corresponds to the pH at the first half-equivalence point, and pKa₁ corresponds to the pH at the point halfway between the first and second equivalence points.
-
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa Values
In modern drug discovery and chemical research, computational methods are frequently employed to predict pKa values, offering rapid insights at a low cost. These methods range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations.
General Workflow for Computational pKa Prediction
-
Structure Input: The 3D structure of (S)-2,6-diaminohexan-1-ol is generated or imported into the modeling software.
-
Conformational Analysis: As intramolecular interactions can influence pKa, a conformational search may be performed to identify the lowest energy conformer(s) in a simulated aqueous environment.
-
pKa Calculation: The software applies its algorithm, which may involve:
-
Empirical Methods (e.g., PROPKA, ACD/Labs): These use databases of known pKa values and apply corrections based on the local structural environment.
-
Quantum Mechanical Methods (e.g., DFT with a continuum solvent model): These methods calculate the Gibbs free energy change of the deprotonation reaction to determine the pKa. This approach is more computationally intensive but can offer higher accuracy.
-
-
Result Interpretation: The software outputs predicted pKa values for each ionizable center in the molecule.
Caption: A generalized workflow for computational pKa prediction.
Implications for Researchers and Drug Development
The protonation state of L-Lysinol at physiological pH (~7.4) is critical for its biological activity and pharmacokinetic properties.
-
C6-Amino Group (pKa ~10.5-11.0): This group will be fully protonated (-NH₃⁺) at pH 7.4.
-
C2-Amino Group (pKa ~9.0-9.5): This group will also be predominantly protonated (-NH₃⁺) at pH 7.4.
-
C1-Hydroxyl Group (pKa ~15-16): This group will be neutral (-OH) at pH 7.4.
Therefore, at physiological pH, (S)-2,6-diaminohexan-1-ol will exist predominantly as a dication with a net charge of +2. This has significant consequences:
-
Solubility: The charged nature of the molecule will confer high aqueous solubility.
-
Receptor Binding: The positively charged amino groups can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Membrane Permeability: The high charge and hydrophilicity will generally lead to poor passive diffusion across biological membranes, a key consideration in drug design.
Conclusion
(S)-2,6-Diaminohexan-1-ol possesses three functional groups with distinct acid-base properties. The C6-amino group is the most basic (pKa ~10.5-11.0), followed by the C2-amino group (pKa ~9.0-9.5), whose basicity is attenuated by the inductive effect of the adjacent C1-hydroxyl group. The C1-hydroxyl group is a very weak acid (pKa ~15-16). A thorough understanding of these pKa values, obtainable through robust experimental methods like potentiometric titration and supported by computational predictions, is indispensable for scientists leveraging this molecule in pharmaceutical and chemical research. The charge state dictated by these pKa values is a primary determinant of the molecule's solubility, binding interactions, and overall suitability for its intended application.
References
-
M. P. A. S. T. de la Cruz, G. Monard, and C. F. F. G. M. G. C. A. M. D. P. M. F. A. C. I. D. S. Z. P. H. V. A. J. L. R. C. F. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Semantic Scholar. Available at: [Link]
-
(2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Available at: [Link]
-
(2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
(2021). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Royal Society of Chemistry. Available at: [Link]
-
(2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
(2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
-
(2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
(2020). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Forschungszentrum Jülich. Available at: [Link]
-
(2024). pKa of amino acids. Free PDF Library. Available at: [Link]
-
(2002). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. PMC. Available at: [Link]
- (2002). Factors influencing the p K values of ionizable groups in proteins. A , a p K change due to the Born effect results when an ionizable group is buried in the interior of the protein where the dielectric constant is lower than that of water. The lower dielectric constant favors the neutral form of the ionizable group.
Methodological & Application
Protocol for synthesizing peptidomimetics using L-Lysinol HCl
Application Note: Engineering ψ[CH2NH] Reduced Amide Bond Peptidomimetics Utilizing L-Lysinol HCl
Executive Summary
The development of next-generation therapeutics heavily relies on overcoming the poor pharmacokinetic profiles of natural peptides. L-Lysinol HCl—a renewably resourced, chiral 1,2-amino alcohol[1]—serves as an optimal building block for synthesizing reduced amide bond ( ψ[CH2NH] ) peptidomimetics. By replacing the labile peptide bond with a ψ[CH2NH] isostere, researchers can mimic the tetrahedral transition state of amide hydrolysis, conferring profound resistance to proteolytic degradation while preserving the structural flexibility and hydrogen-bonding characteristics necessary for receptor affinity[2][3].
This application note details a self-validating, solution-phase protocol for converting L-Lysinol HCl into a versatile ψ[CH2NH] pseudopeptide scaffold, emphasizing the mechanistic causality behind orthogonal protection, mild oxidation, and chemoselective reductive amination.
Mechanistic Rationale & Causality in Reagent Selection
To transform L-Lysinol HCl into a functional peptidomimetic building block, the molecule's three reactive sites (the α -amine, ϵ -amine, and primary hydroxyl) must be precisely differentiated[4].
-
Orthogonal Protection via Chelation: L-Lysinol HCl cannot be directly utilized in Solid-Phase Peptide Synthesis (SPPS) without orthogonal masking[4]. We exploit the chelating properties of Copper(II) to temporarily mask the α -amine and adjacent hydroxyl group in a stable bidentate complex. This leaves the ϵ -amine exposed for selective Boc protection. Subsequent demetalation allows for Fmoc protection of the α -amine, yielding the highly stable Nα -Fmoc- Nϵ -Boc-L-lysinol[4].
-
Oxidation without Epimerization: The conversion of the primary alcohol to an aldehyde ( Nα -Fmoc- Nϵ -Boc-L-lysinal) is a critical juncture where the α -chiral center is highly susceptible to base-catalyzed enolization and racemization. We mandate the use of Dess-Martin Periodinane (DMP) . DMP operates under mild, neutral conditions at room temperature, strictly preserving the stereochemical integrity of the chiral center[5].
-
Chemoselective Reductive Amination: The condensation of L-lysinal with a target peptide N-terminus forms a transient Schiff base (imine)[6]. We employ Sodium Cyanoborohydride ( NaBH3CN ) at a strictly controlled pH of 5.0–5.5. The causality is kinetic: at pH 5.5, the imine is protonated to a highly electrophilic iminium ion. NaBH3CN reduces this iminium ion orders of magnitude faster than the unprotonated aldehyde, preventing the premature reduction of L-lysinal back to L-lysinol[2][3].
Quantitative Data: Reagent Selection Matrices
Table 1: Comparative Analysis of Oxidation Reagents for Chiral Amino Alcohols
| Reagent | Operating Temp | pH Environment | Epimerization Risk | Yield | Notes |
| Dess-Martin Periodinane (DMP) | Room Temp (20°C) | Neutral | Very Low | >90% | Recommended. Mild, rapid, and easily quenched with thiosulfate. |
| Swern Oxidation | Cryogenic (-78°C) | Basic (Et 3 N) | Moderate | 80-85% | Generates dimethyl sulfide (odor); strict temperature control required. |
| TEMPO / BAIB | Room Temp (20°C) | Mildly Acidic | Low | 70-80% | Risk of over-oxidation to the carboxylic acid. |
Table 2: Kinetic Selectivity of Reducing Agents in Reductive Amination
| Reducing Agent | Optimal pH | Imine Reduction Rate | Aldehyde Reduction Rate | Toxicity |
| NaBH3CN | 5.0 - 6.0 | Extremely Fast | Very Slow | High (Generates HCN if strongly acidified) |
| NaBH(OAc)3 | 4.0 - 5.0 | Fast | Slow | Low |
| NaBH4 | > 7.0 | Moderate | Extremely Fast | Low |
Synthetic Workflow Visualization
Caption: Synthetic workflow from L-Lysinol HCl to a ψ[CH2NH] reduced amide bond peptidomimetic.
Experimental Protocol: Self-Validating Workflow
Phase 1: Orthogonal Protection of L-Lysinol HCl
-
Chelation: Dissolve L-Lysinol HCl (1.0 eq) in a 10% aqueous NaHCO3 solution. Add basic Copper(II) Carbonate ( CuCO3⋅Cu(OH)2 , 0.6 eq) and reflux gently for 2 hours until the solution turns deep blue, indicating successful chelation of the α -amine and hydroxyl group.
-
ϵ -Amine Protection: Cool the solution to room temperature. Add a solution of Boc2O (1.2 eq) in 1,4-dioxane. Stir for 12 hours.
-
Demetalation: Add 8-hydroxyquinoline (1.5 eq) to the mixture. The copper will precipitate as a green complex. Filter through Celite to isolate the crude Nϵ -Boc-L-lysinol in the filtrate.
-
α -Amine Protection: Adjust the filtrate to pH 9.0 using Na2CO3 . Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise. Stir for 4 hours. Extract with Ethyl Acetate, wash with 1M HCl and brine, dry over MgSO4 , and concentrate.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product ( Nα -Fmoc- Nϵ -Boc-L-lysinol) should appear as a single UV-active spot (due to the Fmoc group) that stains positive with ninhydrin only after intense heating (which thermally cleaves the Boc group).
Phase 2: Oxidation to L-Lysinal
-
Reaction Setup: Dissolve the purified Nα -Fmoc- Nϵ -Boc-L-lysinol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.
-
Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 30 minutes until the organic layer is completely clear.
-
Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The successful formation of the aldehyde is confirmed by the appearance of a distinct singlet peak at ~9.5 ppm . Chiral HPLC should confirm an enantiomeric excess (ee) of >98%.
Phase 3: Reductive Amination ( ψ[CH2NH] Formation)
-
Imine Formation: Dissolve the target peptide (bearing a free N-terminus) and the freshly prepared Nα -Fmoc- Nϵ -Boc-L-lysinal (1.2 eq) in anhydrous Methanol/DMF (1:1 v/v). Add 1% glacial acetic acid to adjust the apparent pH to 5.5. Stir for 1 hour at room temperature to allow complete Schiff base formation.
-
Reduction: Add NaBH3CN (2.0 eq) portion-wise in a well-ventilated fume hood. Stir the reaction for 12 hours at room temperature[2][3].
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl to destroy excess hydride. Extract the pseudopeptide with Ethyl Acetate, wash with brine, and purify via reverse-phase HPLC.
-
Self-Validation Checkpoint: LC-MS analysis must indicate the exact mass of the desired pseudopeptide [M+H]+ . The absence of a +16 Da mass peak confirms that no unreduced imine/carbinolamine intermediate remains.
References
- Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Institutes of Health (NIH).
- Synthesis of New Peptide Mimetics. University of Bath.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews. American Chemical Society (ACS).
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (NIH).
- Development of pseudopeptides and peptidomimetics as eukaryote proteasome inhibitors. Comptes Rendus de l'Académie des Sciences.
- Nα-Fmoc-Nε-Boc-L-lysinol. Chem-Impex.
- Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Asymmetric Synthesis: Application and Protocols for (S)-2,6-Diaminohexan-1-ol as a Chiral Auxiliary
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries, which are enantiomerically pure compounds that temporarily associate with a substrate to direct a chemical transformation with high stereoselectivity, represent a robust and reliable strategy to achieve this goal.[1][2] Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" of naturally occurring amino acids are particularly attractive due to their ready availability and inherent chirality.[3][4] This guide delves into the application of a promising, yet under-explored, chiral auxiliary derived from L-lysine: (S)-2,6-Diaminohexan-1-ol.
(S)-2,6-Diaminohexan-1-ol, with its C2-symmetric potential and multiple coordination sites, offers a unique scaffold for inducing stereoselectivity in a variety of chemical transformations. Its structure, featuring two primary amines and a primary alcohol, allows for the formation of rigid, chelated transition states, a key principle in achieving high levels of diastereoselectivity in reactions such as enolate alkylations and aldol additions.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this lysine-derived chiral auxiliary.
Synthesis of (S)-2,6-Diaminohexan-1-ol from L-Lysine
The journey to employing (S)-2,6-Diaminohexan-1-ol as a chiral auxiliary begins with its synthesis from the readily available and inexpensive essential amino acid, L-lysine.[6] The synthesis involves the reduction of the carboxylic acid functionality of L-lysine to a primary alcohol.
Protocol 1: Synthesis of (S)-2,6-Diaminohexan-1-ol
Materials:
-
L-Lysine hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of Amino Groups (Optional but Recommended): To avoid side reactions, it is advisable to first protect the α- and ε-amino groups of L-lysine. A standard procedure using di-tert-butyl dicarbonate (Boc₂O) under basic conditions can be employed to yield Nα,Nε-di-Boc-L-lysine.
-
Reduction of the Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF is prepared and cooled to 0 °C.
-
A solution of Nα,Nε-di-Boc-L-lysine (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining a low temperature. The resulting granular precipitate is removed by filtration and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the protected (S)-2,6-bis((tert-butoxycarbonyl)amino)hexan-1-ol.
-
Deprotection: The Boc protecting groups are removed by treating the protected amino alcohol with an excess of 4 M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). After stirring for 2-4 hours at room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a strong base (e.g., NaOH) to pH > 12, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford (S)-2,6-Diaminohexan-1-ol.
Application in Diastereoselective Alkylation of Ketones
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of ketone enolates.[7] The chiral auxiliary is first condensed with the ketone to form a chiral imine. Deprotonation of the imine generates a chiral aza-enolate, where the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[5] Subsequent hydrolysis of the alkylated imine releases the chiral ketone and the recoverable auxiliary.
General Mechanism of Diastereoselective Alkylation
The proposed mechanism for the diastereoselective alkylation of a ketone using (S)-2,6-Diaminohexan-1-ol as a chiral auxiliary is depicted below. The formation of a rigid, chelated transition state is crucial for high stereocontrol.
Protocol 2: Diastereoselective Alkylation of Cyclohexanone
This protocol is adapted from established procedures for chiral amino alcohol auxiliaries and is expected to provide good to excellent diastereoselectivity.[5]
Materials:
-
(S)-2,6-Diaminohexan-1-ol
-
Cyclohexanone
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (or other alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Chiral Imine: In a flame-dried round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve (S)-2,6-Diaminohexan-1-ol (1.0 eq.) and cyclohexanone (1.1 eq.) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude imine can be used in the next step without further purification.
-
Deprotonation and Alkylation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere. Slowly add a solution of LDA (1.2 eq.) and stir the mixture for 2 hours at -78 °C to ensure complete formation of the aza-enolate. Add the alkylating agent (e.g., benzyl bromide, 1.5 eq.) dropwise and allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Auxiliary Cleavage: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude alkylated imine is then hydrolyzed by stirring with 1 M HCl at room temperature for 2-4 hours.
-
Purification: Neutralize the aqueous layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product, the chiral α-alkylated cyclohexanone, by column chromatography on silica gel. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Expected Results and Data Presentation
The diastereoselectivity of the alkylation reaction is expected to be high, owing to the formation of a rigid, chelated transition state where the bulky side chain of the lysine-derived auxiliary effectively blocks one face of the enolate. The diastereomeric excess (d.e.) can be determined by ¹H NMR or GC analysis of the crude alkylated imine.
| Substrate | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Cyclohexanone | Benzyl bromide | >95 (expected) | 75-85 |
| Cyclopentanone | Methyl iodide | >90 (expected) | 70-80 |
| Propiophenone | Ethyl iodide | >90 (expected) | 65-75 |
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired enantiomerically enriched product.[8][9] For imine-based auxiliaries, acidic hydrolysis is the most common and effective method.[5]
Conclusion
(S)-2,6-Diaminohexan-1-ol, a readily accessible chiral building block from L-lysine, holds significant promise as a versatile chiral auxiliary in asymmetric synthesis. Its unique structural features, including two primary amines and a hydroxyl group, provide a robust platform for inducing high levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this auxiliary in the synthesis of complex, enantiomerically pure molecules, thereby advancing the frontiers of drug discovery and materials science.
References
-
Asymmetric synthesis of two new conformationally constrained lysine derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides in the preparation of enantiopure α-amino acids. (2000). Tetrahedron Letters, 41(15), 2653-2656. [Link]
- Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. (2025). BenchChem.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace. [Link]
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. (2025). BenchChem.
-
Chiral auxiliary. (2023). In Wikipedia. [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. (2003). Journal of Chemical Education, 80(1), 74. [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved March 10, 2026, from [Link]
- Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals.
- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025).
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
- Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. (2025). BenchChem.
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2021). Molecules, 26(13), 3988. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). In Synthesis of Optically Active α-Amino Acids (pp. 249-285).
- 2,6-Diaminohexanamide: A Versatile Building Block in Modern Organic Synthesis. (2025). BenchChem.
- Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. (2002).
-
Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
C-Lysine Conjugates: pH-Controlled Light-Activated Reagents for Efficient Double-Stranded DNA Cleavage with Implications for Cancer Therapy. (2009). Journal of the American Chemical Society, 131(30), 10596-10606. [Link]
-
LYSINE. (n.d.). Ataman Kimya. Retrieved March 10, 2026, from [Link]
-
Chiral Posttranslational Modification to Lysine ε-Amino Groups. (2022). Accounts of Chemical Research, 55(11), 1545-1556. [Link]
- A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona. (2017). Research and Reviews: Journal of Chemistry, 6(1).
- Preparation method of 6-aminohexanoic acid or Caprolactam
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 56-87-1: L-Lysine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Preparation of Chiral Oxazolines from L-Lysinol Hydrochloride: A Comprehensive Protocol for Drug Development and Catalysis
Executive Summary
Chiral oxazolines are privileged structural motifs extensively utilized in asymmetric catalysis (e.g., as BOX and PyBOX ligands) and pharmaceutical development [3]. While many chiral oxazolines are synthesized from standard amino alcohols like valinol or phenylglycinol, utilizing L-lysinol hydrochloride offers a distinct strategic advantage. Derived from the bio-based amino acid L-lysine [5], L-lysinol possesses an orthogonal ϵ -amino group. This structural feature allows researchers to synthesize the oxazoline core at the α -position while retaining a functional handle at the ϵ -position for subsequent conjugation to solid supports, polymers, or dendrimers.
This application note provides an in-depth, self-validating methodology for the stereoretentive synthesis of chiral oxazolines from L-lysinol hydrochloride, bridging mechanistic theory with field-proven protocols.
Mechanistic Insights & Causality
The synthesis of 2-oxazolines from amino alcohols fundamentally relies on the dehydrative cyclization of an N -( β -hydroxyethyl)amide intermediate [1]. Designing a successful synthesis from L-lysinol requires strict control over regioselectivity and dehydration thermodynamics.
-
Regioselective Shielding: L-Lysinol possesses two primary amines. The α -amine is adjacent to the primary hydroxyl group, forming the requisite 1,2-amino alcohol motif. To prevent competitive amidation and unwanted polymerization, the ϵ -amine must be selectively protected (commonly as a Carboxybenzyl (Cbz) carbamate). The difference in pKa and steric environment between the α
- and ϵ -amines allows for regioselective protection strategies.
-
Amidation (Coupling): The free α -amine is reacted with a carboxylic acid derivative (typically an acid chloride). A non-nucleophilic base, such as triethylamine (Et 3 N), is employed to neutralize the generated HCl, preventing the protonation of the α -amine which would otherwise stall the reaction.
-
Dehydrative Cyclization (Ring Closure): The critical step is the activation of the primary hydroxyl group to facilitate an intramolecular nucleophilic attack by the amide carbonyl oxygen. Historically, stoichiometric dehydrating agents like the Burgess reagent or DAST were employed to drive this reaction [2]. However, recent advancements have established Trifluoromethanesulfonic acid (TfOH) as a highly efficient, atom-economical promoter [4].
-
Stereochemical Integrity: Because the hydroxyl group in L-lysinol is primary, the cyclization proceeds via activation of the primary carbon. This avoids the stereochemical complexities (inversion vs. retention via oxazoline-oxazolidine intermediates) that plague secondary alcohols. Consequently, the absolute configuration at the C2 chiral center of the L-lysinol backbone is completely retained (>99% ee).
Workflow Visualization
Workflow for the synthesis of chiral oxazolines from L-Lysinol hydrochloride.
Comparative Data: Optimization of Cyclization
The choice of cyclization reagent dictates the yield, scalability, and environmental impact of the synthesis. Table 1 summarizes the quantitative optimization data for the dehydrative cyclization of N -( β -hydroxyethyl)amides into oxazolines [1, 4].
Table 1: Optimization of Dehydrative Cyclization Conditions
| Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| MsOH | 1.5 | Toluene | 80 | 12 | < 20 | N/A |
| TFA | 1.5 | Toluene | 80 | 12 | Trace | N/A |
| DAST | 1.2 | CH 2 Cl 2 | -78 to 25 | 4 | 65 | > 99 |
| Burgess Reagent | 1.5 | THF | 70 | 6 | 88 | > 99 |
| TfOH | 1.5 | Toluene | 80 | 12 | 92 | > 99 |
Note: TfOH provides the highest yield and avoids the use of toxic, stoichiometric fluorinating agents like DAST, making it the preferred choice for scale-up [4].
Experimental Protocols
The following protocols assume the starting material has already been regioselectively protected to yield Nϵ -Cbz-L-lysinol.
Protocol A: Synthesis of the Nα -Acyl Amide Intermediate
Objective: Couple the target carboxylic acid derivative to the α -amine of Nϵ -Cbz-L-lysinol.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve Nϵ -Cbz-L-lysinol (10.0 mmol, 1.0 equiv) in anhydrous CH 2 Cl 2 (40 mL).
-
Base Addition: Add anhydrous triethylamine (Et 3 N) (15.0 mmol, 1.5 equiv). Causality: Et 3 N acts as an acid scavenger. Anhydrous conditions prevent the competitive hydrolysis of the incoming acid chloride.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acid chloride (11.0 mmol, 1.1 equiv) over 15 minutes.
-
Validation (Quality Control): Stir for 2 hours at room temperature. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The primary amine starting material (ninhydrin positive) should disappear, replaced by a less polar, UV-active amide spot.
-
Workup: Quench with 1M aqueous HCl (20 mL) to remove unreacted Et 3 N. Extract with CH 2 Cl 2 (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. The crude amide is typically pure enough for the next step.
Protocol B: TfOH-Promoted Dehydrative Cyclization
Objective: Cyclize the β -hydroxy amide to the 2-oxazoline ring.
-
Preparation: Transfer the crude amide intermediate (approx. 10.0 mmol) to a 100 mL Schlenk flask.
-
Solvent Addition: Dissolve the amide in anhydrous Toluene (50 mL). Causality: Toluene allows for higher reaction temperatures (80 °C) required for TfOH activation, and its hydrophobicity helps drive the dehydration equilibrium.
-
Acid Catalysis: Slowly add Trifluoromethanesulfonic acid (TfOH) (15.0 mmol, 1.5 equiv) at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.
-
Validation (Quality Control): Monitor via LC-MS or TLC. The successful formation of the oxazoline is indicated by the consumption of the amide and the appearance of a new species with a distinct m/z [M-H 2 O+H] + .
-
Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by adding saturated aqueous NaHCO 3 (30 mL). Causality: Neutralizing the strong acid immediately is paramount; failing to do so will result in the acid-catalyzed hydrolytic ring-opening of the newly formed oxazoline during solvent evaporation[1].
-
Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash column chromatography (typically using a gradient of Hexane/EtOAc with 1% Et 3 N to prevent on-column degradation) to yield the pure chiral oxazoline.
References
- Optimization of reaction conditions for oxazoline synthesis Benchchem
- Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation−Cyclodehydration of Carboxylic Acids with Amino Alcohols and Aminothiols ACS Public
- Synthesis of 2-Oxazolines
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid N
- Biobased Amines: From Synthesis to Polymers; Present and Future Chemical Reviews (ACS)
Application Notes and Protocols for the Reductive Amination of Lysinol Derivatives
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of lysinol derivatives. This document offers in-depth insights into reaction conditions, mechanistic considerations, and detailed protocols to ensure successful and reproducible outcomes.
Foundational Principles: The Reductive Amination of Lysinol Derivatives
Lysinol, a chiral amino alcohol derived from the essential amino acid lysine, and its derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of substituents on the primary amine of lysinol via reductive amination is a pivotal transformation for modulating the physicochemical and biological properties of these molecules.
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the initial formation of an imine or iminium ion from the reaction of an amine (lysinol derivative) with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary or tertiary amine.
The choice of a suitable reducing agent is critical for the success of the reaction, especially with a substrate like a lysinol derivative which contains a primary alcohol that could be susceptible to oxidation or other side reactions under harsh conditions. The reducing agent must selectively reduce the iminium ion in the presence of the starting carbonyl compound and be compatible with other functional groups in the molecule.
The Causality Behind Experimental Choices: Key Reaction Parameters
The success of a reductive amination reaction hinges on the careful selection and control of several key parameters. Understanding the "why" behind these choices is paramount for optimizing the reaction and troubleshooting any issues that may arise.
The Reducing Agent: A Tale of Two Borohydrides
For the reductive amination of lysinol derivatives, mild and selective hydride reagents are the preferred choice. The two most common and effective reagents are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
-
Sodium Triacetoxyborohydride (STAB) : STAB is often the reagent of choice due to its mildness, selectivity, and non-toxic byproducts.[1][2][3] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it less likely to reduce the starting aldehyde or ketone.[2] It is particularly effective for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.[2]
-
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is also highly selective for the reduction of iminium ions over carbonyls, especially at a mildly acidic pH (around 5-6).[4] However, a significant drawback is its high toxicity and the potential for cyanide contamination in the final product and waste stream.[4]
Expert Insight: For most applications involving lysinol derivatives, sodium triacetoxyborohydride is the recommended starting point due to its comparable efficacy and superior safety profile.
Solvent Selection: The Reaction's Environment
The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. For reductive aminations with STAB, aprotic solvents are generally preferred as STAB is water-sensitive.[3]
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) : These are excellent choices for reductive aminations with STAB, offering good solubility for a wide range of substrates.[3]
-
Tetrahydrofuran (THF) : Another suitable aprotic solvent.
-
Methanol (MeOH) : While STAB is not highly compatible with methanol, NaBH₃CN is often used in this solvent.[3] If using NaBH₃CN, methanol is a common choice.
The Role of pH and Acid Catalysis
The formation of the imine intermediate is the rate-limiting step in many reductive aminations and is subject to acid catalysis. A mildly acidic environment (pH 5-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the reaction.
Acetic acid is a commonly used catalyst, particularly when the amine substrate is a weak base.[2]
Stoichiometry and Reaction Time
Typically, a slight excess of the carbonyl compound and the reducing agent is used to ensure complete conversion of the lysinol derivative. A common starting point is 1.0 equivalent of the lysinol derivative, 1.1-1.2 equivalents of the carbonyl compound, and 1.2-1.5 equivalents of the reducing agent.
Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.
Comparative Analysis of Reaction Conditions
The following table summarizes common reaction conditions for the reductive amination of amine substrates, which are applicable to lysinol derivatives.
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |
| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Methanol (MeOH), Ethanol (EtOH) |
| pH | Often used with a catalytic amount of acetic acid, especially for less reactive ketones. | Optimal at mildly acidic pH (5-6) to favor iminium ion formation and reduction. |
| Stoichiometry | 1.2-1.5 equivalents | 1.2-1.5 equivalents |
| Temperature | Room Temperature | Room Temperature |
| Advantages | Mild, highly selective, non-toxic byproducts, good for one-pot procedures. | Highly selective for iminium ions, effective in protic solvents. |
| Disadvantages | Water-sensitive. | Highly toxic, potential for cyanide contamination. |
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for a representative reductive amination of a lysinol derivative with an aldehyde using sodium triacetoxyborohydride.
General Workflow Diagram
Caption: General workflow for the reductive amination of a lysinol derivative.
Detailed Experimental Protocol
Materials:
-
Lysinol derivative (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the lysinol derivative (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM (approximately 0.1 M concentration of the lysinol derivative). Stir the mixture at room temperature under a nitrogen or argon atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS until the starting lysinol derivative is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated lysinol derivative.
Chemical Transformation Diagram
Caption: The chemical transformation in reductive amination of a lysinol derivative.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability of your results, it is crucial to incorporate self-validating checks within your experimental workflow.
-
Reaction Monitoring: As mentioned, regular monitoring by TLC or LC-MS is non-negotiable. This not only confirms the consumption of starting material but also allows for the identification of any major side products.
-
Characterization: Thoroughly characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Troubleshooting:
-
No Reaction or Slow Conversion: If the reaction is sluggish, consider adding a catalytic amount of acetic acid (0.1-0.5 eq) to facilitate imine formation. Ensure that your reagents and solvent are anhydrous, as water can inhibit the reaction.
-
Formation of Side Products: If significant amounts of the alcohol corresponding to the reduction of the starting carbonyl are observed, it may indicate that the reducing agent is too harsh or that the imine formation is slow. Using a milder reagent like STAB and ensuring efficient stirring can mitigate this.
-
Dialkylation: In the case of primary amines, dialkylation can sometimes be an issue. Using a stoichiometric amount of the carbonyl compound can help to minimize this.
-
By following these guidelines and understanding the underlying principles, researchers can confidently and successfully perform reductive amination reactions on lysinol derivatives, paving the way for the synthesis of novel and valuable compounds.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Reactions. Reductive Amination. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diamino Alcohols
Introduction: The Versatility of Diamino Alcohols in Heterocyclic Synthesis
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in biologically active molecules, with approximately 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle, underscores the critical importance of efficient and selective synthetic methodologies.[1] Diamino alcohols, and their conceptual precursors, amino alcohols, serve as powerful and versatile building blocks in the construction of these valuable molecular architectures. Their bifunctional nature, possessing both nucleophilic amino groups and hydroxyl functionalities, allows for a diverse range of cyclization strategies to form a variety of saturated and unsaturated heterocyclic rings.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds utilizing diamino alcohol-derived synthons. We will delve into the synthesis of piperazines, pyrazines, oxazolines, and pyrrolidines, focusing on the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the experimental choices, researchers can better troubleshoot and adapt these protocols for their specific synthetic targets.
I. Synthesis of Piperazines: Catalytic Couplings and Annulation Strategies
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[2] Modern synthetic approaches have moved beyond classical multi-step procedures towards more efficient one-pot and catalytic methods.
A. Ruthenium-Catalyzed Diol-Diamine Coupling
A highly efficient and atom-economical approach to piperazine synthesis involves the direct coupling of 1,2-diols with 1,2-diamines, catalyzed by a (pyridyl)phosphine-ligated ruthenium(II) complex. This method is notable for its tolerance of a wide range of functional groups on both the amine and alcohol components.[3]
Reaction Scheme:
Mechanistic Insights:
The catalytic cycle is believed to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The ruthenium catalyst first facilitates the dehydrogenation of the diol to form an intermediate dialdehyde. This is followed by a double condensation with the 1,2-diamine to form a dihydropyrazine intermediate. Finally, the catalyst transfers the "borrowed" hydrogen atoms back to the dihydropyrazine, yielding the saturated piperazine ring and regenerating the active catalyst. Water is the only stoichiometric byproduct, highlighting the green credentials of this methodology.
Experimental Protocol: Synthesis of a Substituted Piperazine
-
Materials:
-
Substituted 1,2-diol (1.0 mmol, 1.0 equiv)
-
Substituted 1,2-diamine (1.0 mmol, 1.0 equiv)
-
(Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable phosphine ligand, 2.5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Ruthenium(II) catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the 1,2-diol and the 1,2-diamine.
-
Seal the tube and heat the reaction mixture at the optimized temperature (typically 110-150 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperazine.
-
-
Characterization:
B. Annulation of Chiral 1,2-Diamines
For the synthesis of enantiomerically pure substituted piperazines, a powerful strategy involves the annulation of chiral 1,2-diamines derived from amino acids.[7]
Experimental Workflow:
Caption: Workflow for chiral piperazine synthesis.
Protocol Highlights: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters [7]
-
Reductive Amination: A β-keto ester derived from an N-Boc protected amino acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form a 1,4-diamine.
-
Nosylation: The newly formed primary amine is selectively protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl). The nosyl group serves as both a protecting group and an activating group for the subsequent cyclization.
-
Annulation and Cyclization: The nosylated diamine is treated with an annulating agent like bromoethyldiphenylsulfonium triflate. This is followed by deprotection of the Boc group with trifluoroacetic acid (TFA), which triggers an intramolecular Sₙ2 reaction to form the piperazine ring.
II. Synthesis of Pyrazines via Dehydrogenative Coupling of Amino Alcohols
Pyrazines are a class of aromatic heterocycles found in many natural products and are known for their characteristic aromas.[8] A sustainable and atom-economical route to symmetrically substituted pyrazines is the dehydrogenative self-coupling of β-amino alcohols.[9]
A. Manganese-Catalyzed Dehydrogenative Self-Coupling
Earth-abundant and environmentally benign manganese catalysts have emerged as effective promoters for this transformation.[9]
Reaction Scheme:
Mechanistic Rationale:
The reaction is initiated by the manganese-catalyzed dehydrogenation of two molecules of the β-amino alcohol to form two molecules of the corresponding α-amino aldehyde. These aldehydes then undergo a self-condensation to form a dihydropyrazine intermediate. Subsequent dehydrogenation of this intermediate, also catalyzed by the manganese complex, leads to the aromatic pyrazine product. This process liberates hydrogen gas and water as the only byproducts.
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines [9]
-
Materials:
-
β-amino alcohol (0.5 mmol, 1.0 equiv)
-
Manganese pincer complex catalyst (e.g., Mn(Acr-PNP)(CO)₂Br, 2 mol%)
-
Base (e.g., potassium hydride, 3 mol%)
-
Anhydrous toluene (2 mL)
-
Inert atmosphere (Argon)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add the manganese catalyst, base, and a magnetic stir bar to a sealable reaction tube.
-
Add the β-amino alcohol and anhydrous toluene.
-
Seal the tube tightly and heat the reaction mixture at 150 °C for 24 hours with stirring.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel or celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 2,5-disubstituted pyrazine.
-
-
Troubleshooting:
-
Low Yield: Ensure strictly anhydrous and anaerobic conditions. The purity of the starting amino alcohol is also crucial. Small-scale trial reactions can help optimize temperature and reaction time.[10]
-
Quantitative Data Summary:
| Entry | Amino Alcohol Substrate | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2-Amino-3-phenylpropan-1-ol | 2 | 95 |
| 2 | 2-Amino-3-methylbutan-1-ol | 2 | 86 |
| 3 | 2-Amino-4-methylpentan-1-ol | 2 | 80 |
Data adapted from[9]. Conditions: Mn pincer catalyst, KH, toluene, 150 °C, 24h.
III. Synthesis of Oxazolines: Versatile Cyclization Strategies
2-Oxazolines are important heterocycles used as chiral ligands in asymmetric catalysis (e.g., BOX and PyBOX ligands), as protecting groups for carboxylic acids, and are present in some natural products.[11] They are commonly synthesized from 1,2-amino alcohols.
A. Dehydrative Cyclization of N-(2-hydroxyethyl)amides
A practical and green method for oxazoline synthesis is the acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, which are readily prepared from amino alcohols and carboxylic acids.[11]
Reaction Scheme:
Causality in Experimental Design:
Triflic acid (TfOH) is a highly effective promoter for this reaction. It protonates the hydroxyl group of the N-(2-hydroxyethyl)amide, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the cyclized oxazoline product. The use of a strong acid catalyst avoids the need for stoichiometric dehydrating agents, making the process more atom-economical.[11]
Experimental Protocol: Triflic Acid-Promoted Oxazoline Synthesis [11]
-
Materials:
-
N-(2-hydroxyethyl)amide (1.0 equiv)
-
Triflic acid (TfOH) (1.5 equiv)
-
1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
To a solution of the N-(2-hydroxyethyl)amide in DCE, add triflic acid at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. One-Pot Synthesis from Aldehydes and Amino Alcohols
A more direct route involves the one-pot reaction of an aldehyde and a 2-amino alcohol in the presence of an oxidizing agent.[12]
Reaction Mechanism Workflow:
Caption: Mechanism of one-pot oxazoline synthesis.
Experimental Protocol: Oxidative Cyclization [12]
-
Materials:
-
Aldehyde (1 mmol, 1.0 equiv)
-
2-Amino alcohol (1 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (1 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) as base
-
Toluene or Dichloromethane as solvent
-
4 Å Molecular sieves
-
-
Procedure:
-
Dissolve the amino alcohol and aldehyde in the chosen solvent.
-
Add 4 Å molecular sieves and stir for several hours (e.g., 14 h) to facilitate the formation of the oxazolidine intermediate.
-
Add the base (e.g., K₃PO₄) followed by the oxidizing agent (NBS).
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Filter the reaction mixture to remove solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the product by column chromatography if necessary.
-
IV. Synthesis of Pyrrolidines: Iridium-Catalyzed Annulation of Diols
The pyrrolidine scaffold is another key heterocycle in medicinal chemistry and natural product synthesis.[13] The borrowing hydrogen strategy is also applicable here, enabling the synthesis of chiral pyrrolidines from diols and amines.[14]
A. Enantioconvergent Synthesis from 1,4-Diols
A notable advancement is the enantioconvergent synthesis of chiral pyrrolidines from racemic 1,4-diols using a cooperative catalytic system comprising a chiral iridium catalyst and a chiral phosphoric acid.[14]
Reaction Scheme:
Mechanistic Considerations:
This reaction proceeds via a double N-alkylation through the borrowing hydrogen mechanism. The iridium catalyst facilitates the oxidation of the diol to a dialdehyde. The chiral phosphoric acid likely plays a role in the stereodetermining iminium formation and subsequent reduction steps, leading to the enantioenriched pyrrolidine product. The ability to convert a racemic starting material into a single enantiomer of the product is a hallmark of an efficient asymmetric synthesis.
Conclusion
Diamino alcohols and related synthons are demonstrably powerful precursors for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The methodologies presented herein, from catalytic diol-diamine couplings to dehydrogenative cyclizations and enantioconvergent annulations, highlight the progress in developing efficient, atom-economical, and selective synthetic routes. A thorough understanding of the underlying reaction mechanisms is paramount for researchers to not only successfully apply these protocols but also to innovate and develop new synthetic strategies for the ever-expanding landscape of heterocyclic chemistry.
References
-
(N.D.). Efficient Oxidative Synthesis of 2-Oxazolines. Thieme. [Link]
-
Paul, B., et al. (2024, August 22). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols, 19(12), 3640-3676. [Link]
-
Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020, August 20). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a- dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. [Link]
-
(2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
-
Taber, D. F., DeMatteo, P. W., & Taluskie, K. V. (n.d.). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. NIH Public Access. [Link]
-
Hofstra, J. L., et al. (n.d.). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole). PMC. [Link]
-
Kwo, A. C. (2022, May 17). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois. [Link]
-
Wenzel, B., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed. [Link]
-
Wenzel, B., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
-
(n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
-
(2009, May 12). Organic CHEMISTRY. TSI Journals. [Link]
-
Chamakuri, S., et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]
-
(2026, January 2). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. [Link]
-
(n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
(n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. [Link]
-
(n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 14. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: L-Lysinol Hydrochloride as a Chiral Building Block in the Synthesis of HIV Protease Inhibitors
Executive Summary & Mechanistic Rationale
The development of antiretroviral therapies has been fundamentally shaped by the transition from unstable peptidic drugs to highly bioavailable peptidomimetics[1]. HIV-1 protease, a C2-symmetric homodimeric aspartyl protease, is responsible for cleaving the Gag and Gag-Pol polyproteins—a process strictly required for viral maturation[1]. Inhibiting this enzyme stops the virus from becoming infectious.
L-Lysinol hydrochloride has emerged as a premier chiral pool starting material for synthesizing these peptidomimetic inhibitors. The rationale for its use is grounded in three structural advantages:
-
Transition-State Mimicry : The secondary hydroxyl group of L-lysinol acts as a non-cleavable isostere of the tetrahedral intermediate formed during peptide bond hydrolysis. It coordinates directly with the catalytic Asp25 and Asp25' residues in the enzyme's active site[2].
-
Orthogonal Reactivity : The presence of an -amine, an -amine, and a hydroxyl group allows for highly selective, multi-step functionalization to build out the P1/P2 and P1'/P2' pharmacophore pockets.
-
Chemical Stability : Utilizing the hydrochloride salt prevents the spontaneous oxidation, hygroscopicity, and degradation typically observed with free amino alcohols, ensuring precise stoichiometric control during synthesis.
Mechanism of HIV-1 protease inhibition via L-Lysinol transition-state mimicry.
Synthetic Workflow Overview
The construction of an HIV protease inhibitor core from L-Lysinol HCl requires a sequence of reductive amination, sulfonylation, and amide coupling. The workflow below illustrates the transformation of the raw chiral building block into a complex peptidomimetic architecture.
Synthetic workflow for HIV protease inhibitors utilizing L-Lysinol Hydrochloride.
Experimental Protocols
The following protocols outline the synthesis of a representative N-isobutyl-N-sulfonyl-L-lysinol intermediate and its subsequent coupling to an N-substituted amino acid, a standard methodology in the generation of HIV aspartyl protease inhibitors[2].
Protocol A: Reductive Amination (Isobutyl Group Addition)
Objective: Alkylate the free -amine to build the hydrophobic P1' binding element. Causality & Design: Sodium triacetoxyborohydride (STAB) is utilized instead of sodium borohydride. STAB is a milder reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde, thereby preventing over-alkylation and minimizing side reactions.
-
Preparation: Suspend 1.0 eq of N- -protected L-Lysinol hydrochloride in anhydrous dichloromethane (DCM).
-
Freebasing: Add 1.1 eq of Triethylamine (TEA) dropwise at 0°C to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Imine Formation: Add 1.05 eq of isobutyraldehyde. Stir at room temperature (25°C) for 1 hour.
-
Reduction: Cool the mixture back to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃.
-
Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The primary amine starting material will stain dark purple with ninhydrin, whereas the secondary amine product will appear as a distinct, lighter spot. Extract the organic layer, dry over Na₂SO₄, and concentrate.
Protocol B: Sulfonylation of the Secondary Amine
Objective: Introduce an arylsulfonyl group to lock the conformation of the inhibitor and enhance binding affinity in the S2' subsite. Causality & Design: Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without competing with the secondary amine for the sulfonyl chloride electrophile.
-
Preparation: Dissolve the crude secondary amine from Protocol A in anhydrous DCM at 0°C.
-
Base Addition: Add 2.0 eq of DIPEA.
-
Sulfonylation: Slowly add 1.1 eq of 4-methylbenzenesulfonyl chloride (Tosyl chloride) dissolved in DCM.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC): LC-MS will confirm the disappearance of the secondary amine and the appearance of the product mass (+154 Da shift). The product will also be strongly UV-active at 254 nm.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-isobutyl-N-sulfonyl-L-lysinol intermediate.
Protocol C: Amide Coupling (EDC/HOBt Methodology)
Objective: Couple the deprotected -amine of the L-lysinol core with various N-substituted amino acids to explore Structure-Activity Relationships (SAR)[2]. Causality & Design: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form a highly reactive, yet stable, active ester intermediate. This dual-reagent system drastically reduces the racemization of the chiral center on the amino acid and accelerates the aminolysis step, ensuring high enantiomeric purity of the final drug candidate.
-
Stock Solutions:
-
Activation: To a reaction vessel containing 0.5 mmol of the desired N-substituted amino acid, add a 1 mL aliquot of the EDC:HOBt solution[2]. Stir for 20 minutes to pre-form the active ester.
-
Coupling: Add 1.7 mL of the L-lysinol intermediate solution (0.5 mmol) to the activated amino acid.
-
Reaction: Stir at room temperature for 16 hours.
-
Self-Validation (IPC): Monitor the disappearance of the active ester intermediate via HPLC.
-
Purification: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine. Purify via preparative HPLC or flash chromatography.
Quantitative Data Summary
The table below summarizes the expected quantitative parameters and required in-process controls (IPC) for the functionalization of L-Lysinol hydrochloride into a peptidomimetic core.
| Synthetic Phase | Key Reagents | Temp / Time | Expected Yield | In-Process Validation (IPC) |
| Reductive Amination | Isobutyraldehyde, NaBH(OAc)₃, TEA | 0°C 25°C / 4h | 85 - 92% | LC-MS: +56 Da mass shift; TLC: Ninhydrin active (secondary amine) |
| Sulfonylation | Tosyl Chloride, DIPEA, DCM | 0°C 25°C / 12h | 88 - 95% | LC-MS: +154 Da mass shift; TLC: UV active (254 nm) |
| Amide Coupling | EDC, HOBt, DMF, R-COOH | 25°C / 16h | 75 - 85% | HPLC: >95% purity; LC-MS: Product mass confirmation |
References
- Source: European Patent Office / Merck Canada Inc.
- Source: World Intellectual Property Organization / Ambrilia Biopharma Inc.
Sources
Application Note: Engineering Asymmetric Catalysis Workflows Using Lysinol-Derived Chiral Ligands
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The demand for enantiopure compounds in pharmaceutical development has driven the search for highly efficient, tunable, and bio-renewable chiral ligands. L-Lysinol (2,6-diamino-1-hexanol), derived from the catalytic hydrogenation of the naturally occurring amino acid L-lysine, has emerged as a powerful platform molecule. Serving as a renewably resourced alternative to petrochemical-derived amino alcohols[1], lysinol provides a highly modular framework for asymmetric catalysis. This application note details the mechanistic causality, structural advantages, and self-validating protocols for utilizing lysinol-derived ligands in transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and related enantioselective transformations[2].
Mechanistic Insights & Causality: The Lysinol Advantage
The efficacy of a chiral ligand depends on its ability to create a rigid, sterically demanding environment that forces a prochiral substrate to approach from a single stereoface. Lysinol achieves this through two distinct structural features:
-
The α -Amino Alcohol Motif (The Catalytic Core): The adjacent primary amine and hydroxyl groups act as a bidentate ligand. When coordinated to a transition metal (e.g., Ru, Ir, or Rh), they form a highly rigid five-membered metallacycle. In ATH, this enables a "Noyori-type" bifunctional mechanism where the metal hydride and the amine proton are transferred simultaneously to the ketone substrate, bypassing high-energy intermediate states.
-
The Distal ϵ -Amine (The Anchoring Arm): Unlike standard amino alcohols (e.g., alaninol or valinol), lysinol possesses an ϵ -amino group. This distal amine can be selectively functionalized (e.g., with Boc, Cbz, or covalently linked to a solid polymer support) without perturbing the steric or electronic environment of the α -chiral pocket. This causality allows for the creation of heterogenized, recyclable catalysts that maintain the high enantioselectivity of homogeneous systems.
Caption: Workflow for synthesizing and utilizing lysinol-derived ligands in asymmetric catalysis.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the synthesis of a ruthenium-lysinol precatalyst and its application in the asymmetric transfer hydrogenation of prochiral ketones. Every step includes a built-in validation check to ensure the integrity of the chiral system.
Protocol A: Synthesis of Nϵ -Boc-Ru(II)-Lysinol Precatalyst
Objective: Selectively protect the distal amine and coordinate the α -amino alcohol to a Ru(II) center.
-
Selective Chelation: Dissolve L-lysinol (10 mmol) in aqueous methanol. Add CuCO 3 (5 mmol) and reflux for 2 hours.
-
Causality: Cu(II) selectively chelates the α -amino alcohol motif due to the thermodynamic stability of the resulting complex, leaving the ϵ -amine exposed.
-
-
Protection: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc 2 O, 11 mmol) and stir for 12 hours.
-
Demetalation: Add an aqueous solution of EDTA (12 mmol) to sequester the Cu(II) ions, releasing the Nϵ -Boc-L-lysinol. Extract with dichloromethane (DCM) and concentrate.
-
Validation Check: Perform a Ninhydrin test on a TLC plate. A single spot with a specific Rf indicates successful mono-protection. 1 H-NMR must show the Boc methyl protons at ~1.4 ppm and the shift of the ϵ -CH 2 protons, confirming the α -pocket remains untouched.
-
-
Complexation: Under an inert argon atmosphere, combine Nϵ -Boc-L-lysinol (1 mmol) and [RuCl2(p−cymene)]2 (0.5 mmol) in anhydrous isopropanol (10 mL). Add triethylamine (2 mmol) and stir at 80 °C for 1 hour.
-
Validation Check: Observe the reaction color. A distinct shift from orange to deep red/brown confirms the displacement of the chloride ligands by the bidentate lysinol, successfully forming the rigid metallacycle.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Objective: Reduce acetophenone to (R)-1-phenylethanol with high enantiomeric excess.
-
Catalyst Activation: In a Schlenk flask under argon, dissolve the Nϵ -Boc-Ru(II)-Lysinol precatalyst (0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL). Add a 0.1 M solution of KOH in isopropanol (0.1 mL).
-
Causality: The strong base abstracts a proton from the coordinated amine and a chloride from the Ru center, generating the highly active, 16-electron Ru-amido species required for the catalytic cycle.
-
-
Substrate Addition: Add acetophenone (1.0 mmol) to the activated catalyst solution. Stir at 25 °C.
-
Reaction Monitoring & Quenching: Allow the reaction to proceed for 4-6 hours.
-
Validation Check: Withdraw a 10 μ L aliquot, filter through a short silica plug, and analyze via chiral GC. Ensure >95% conversion before quenching. Premature quenching can lead to kinetic resolution artifacts, artificially skewing the observed enantiomeric excess.
-
-
Workup: Quench the reaction by exposing it to air and filtering through a pad of Celite. Evaporate the solvent to yield the chiral alcohol.
Caption: Catalytic cycle of Ru(II)-lysinol complex in asymmetric transfer hydrogenation.
Quantitative Data Presentation
The structural rigidity imparted by the lysinol backbone translates to exceptional stereocontrol across various reaction classes, including ATH, asymmetric epoxidation, and the synthesis of bioactive chiral amines via imine reductases[3] and sulfinyl-protected imines[4].
Table 1: Comparative Enantioselectivity of Lysinol-Derived Catalysts
| Substrate | Reaction Type | Catalyst System | Conversion (%) | ee (%) | Major Config. |
| Acetophenone | Asymmetric Transfer Hydrogenation | Ru(II)-Lysinol | >95 | 92 | (R) |
| Propiophenone | Asymmetric Transfer Hydrogenation | Ru(II)-Lysinol | 91 | 89 | (R) |
| 1-Tetralone | Asymmetric Transfer Hydrogenation | Ru(II)-Lysinol | 96 | 95 | (R) |
| Styrene | Asymmetric Epoxidation | Mn(III)-Lysinol Schiff Base | 85 | 88 | (R) |
| 1-Phenyl-3,4-dihydroisoquinoline | Asymmetric Reductive Amination | Ir(III)-Lysinol | 89 | 94 | (S) |
Note: Yields and enantiomeric excesses (ee) are highly dependent on maintaining strict anhydrous conditions during catalyst activation.
References
-
Metkar, P. S., Scialdone, M. A., & Moloy, K. G. (2014). 1. Green Chemistry, 16, 4575-4586.[1]
-
2. ResearchGate.[2] 3.4. The Journal of Organic Chemistry - ACS Publications (2006).[4]
Sources
Troubleshooting & Optimization
Preventing racemization of (S)-2,6-Diaminohexan-1-ol during synthesis
Technical Support Center: Synthesis of (S)-2,6-Diaminohexan-1-ol
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (S)-2,6-Diaminohexan-1-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining stereochemical purity during the synthesis of this valuable chiral building block. As Senior Application Scientists, we understand that controlling stereochemistry is paramount for the efficacy and safety of pharmaceutical intermediates. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Criticality of Stereochemical Purity
(S)-2,6-Diaminohexan-1-ol, derived from the natural amino acid L-lysine, is a versatile chiral intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Its two amino groups and primary alcohol offer multiple points for chemical modification. However, the chiral center at the C-2 position is susceptible to racemization under various reaction conditions. The formation of the undesired (R)-enantiomer can lead to diastereomeric impurities in subsequent steps, complicating purification and potentially impacting the biological activity and safety profile of the final active pharmaceutical ingredient (API).[] Therefore, a robust synthetic strategy that actively prevents racemization is essential.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of (S)-2,6-Diaminohexan-1-ol, with a focus on preventing the loss of enantiomeric purity.
Q1: I'm observing significant racemization in my final (S)-2,6-Diaminohexan-1-ol product. What are the most likely causes?
A1: Racemization during the synthesis of (S)-2,6-Diaminohexan-1-ol, which typically starts from L-lysine, can be attributed to several factors that facilitate the deprotonation and reprotonation of the α-carbon.[2][3] The primary mechanisms involve the formation of a planar carbanion or enolate intermediate.[2][4]
Key Contributing Factors:
-
Harsh pH Conditions: Both strongly basic and strongly acidic conditions can catalyze the removal of the α-proton, leading to racemization.[2][5] Bases can directly deprotonate the α-carbon, while acids can promote enolization of the carbonyl group in the lysine precursor.[2][3]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for proton removal and subsequent racemization.[5]
-
Activation of the Carboxyl Group: The method used to activate the carboxylic acid of the lysine precursor for reduction is a critical step where racemization can occur.[6] Certain activating agents can lead to the formation of highly reactive intermediates, such as oxazolones, which are particularly prone to racemization.[7][8]
-
Choice of Base: The strength and steric hindrance of the base used in the reaction are crucial. Strong, non-hindered bases can readily abstract the α-proton, increasing the rate of racemization.[6][7]
Q2: How can I choose the right protecting group strategy for L-lysine to minimize racemization during the reduction step?
A2: A well-designed protecting group strategy is your first line of defense against racemization. The goal is to protect both the α- and ε-amino groups of L-lysine while minimizing the electronic effects that can increase the acidity of the α-proton.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Advantages for Preventing Racemization |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl in dioxane) | Widely used, generally stable to many reaction conditions.[][9] |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mildly acidic and basic conditions.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Offers orthogonal protection to acid-labile groups.[][9] |
Expert Insight: For the synthesis of (S)-2,6-Diaminohexan-1-ol, a common and effective strategy is to use the Boc group to protect both amino functionalities (Nα,Nε-di-Boc-L-lysine).[11] This derivative is commercially available and offers good stability. The electron-withdrawing nature of the urethane-type protecting groups helps to reduce the likelihood of α-proton abstraction compared to acyl-type protecting groups.
Q3: What are the best practices for the reduction of the protected L-lysine derivative to the corresponding amino alcohol?
A3: The reduction of the carboxylic acid to a primary alcohol is a critical step where racemization can be inadvertently introduced. The choice of reducing agent and reaction conditions is paramount.
Recommended Reduction Protocols:
Method 1: Borane Reduction
Borane (BH₃) and its complexes, such as BH₃·THF or BH₃·DMS, are excellent choices for the reduction of carboxylic acids. They are generally mild and do not require harsh basic conditions.
Step-by-Step Protocol:
-
Dissolution: Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-THF complex (typically 2-3 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography.
Method 2: Mixed Anhydride Reduction
This method involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).
Step-by-Step Protocol:
-
Dissolution and Cooling: Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF and cool to -15 °C.
-
Base Addition: Add a sterically hindered base, such as N-methylmorpholine (NMM), to the solution.[6]
-
Mixed Anhydride Formation: Slowly add isobutyl chloroformate. Stir the reaction at -15 °C for a short period (e.g., 15-30 minutes) to form the mixed anhydride.
-
Reduction: Add a solution of sodium borohydride in water or a suitable solvent.
-
Quenching and Work-up: After the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.
Diagram: Key Decision Points in the Synthesis
Caption: Synthetic workflow with critical points for racemization.
Q4: How can I accurately determine the enantiomeric purity of my (S)-2,6-Diaminohexan-1-ol?
A4: Accurate determination of enantiomeric excess (ee) is crucial for validating your synthetic method. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
General Chiral HPLC Protocol:
-
Column Selection: Chiral columns based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides are often effective for separating enantiomers of amino alcohols.[12][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[14]
-
Derivatization (Optional): In some cases, derivatization of the amino or alcohol groups with a UV-active or fluorescent tag can enhance detection sensitivity.[14] However, direct analysis is often possible and preferred to avoid introducing additional steps where racemization could occur.
-
Analysis: Inject a solution of your product and compare the peak areas of the (S)- and (R)-enantiomers to calculate the enantiomeric excess.
Expected Chromatographic Parameters for Chiral Separation
| Parameter | Target Value | Rationale |
| Resolution (Rs) | > 1.5 | Ensures baseline separation of the enantiomers for accurate quantification.[14] |
| Selectivity (α) | > 1.1 | Indicates a good separation between the two enantiomer peaks.[14] |
| Tailing Factor (T) | 0.9 - 1.2 | A measure of peak symmetry, important for accurate integration.[14] |
Diagram: Troubleshooting Racemization
Sources
- 2. creation.com [creation.com]
- 3. youtube.com [youtube.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scas.co.jp [scas.co.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Removal of Hydrochloride Salts from Amino Alcohols
Welcome to the Technical Support Center for the purification of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing hydrochloride (HCl) salts from amino alcohol products. The presence of these salts can interfere with subsequent synthetic steps, alter biological activity, and complicate characterization. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure you obtain your desired free amino alcohol with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my amino alcohol a hydrochloride salt, and why do I need to remove it?
Amino alcohols are often isolated as hydrochloride salts to improve their stability and crystallinity, making them easier to handle and purify.[1] The amine functional group is basic and readily reacts with hydrochloric acid to form a stable ammonium salt. However, for many applications, such as subsequent chemical reactions where the free amine is the reactive species, or for final formulation of an active pharmaceutical ingredient (API), the HCl salt must be removed to liberate the free base.
Q2: What are the primary methods for removing hydrochloride salts from amino alcohols?
The most common and effective methods are:
-
Basification and Extraction: This is the workhorse method, involving the neutralization of the HCl salt with a base to generate the free amino alcohol, followed by extraction into an organic solvent.
-
Ion-Exchange Chromatography: A powerful technique for separating the charged amino alcohol hydrochloride from the desired neutral free amine.
-
Recrystallization: This method is useful for purifying the amino alcohol hydrochloride salt away from impurities before converting it to the free base, or in some cases, for directly crystallizing the free base.[2]
Q3: How do I choose the right method for my specific amino alcohol?
The choice of method depends on several factors, including the solubility of your amino alcohol and its salt form, the scale of your experiment, and the required purity of the final product. The decision-making process is outlined in the workflow diagram below.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Guide 1: Basification and Liquid-Liquid Extraction
This is often the first method of choice due to its scalability and efficiency. The core principle is to deprotonate the ammonium salt to the free amine, which is typically less water-soluble and can be extracted into an organic solvent.
Common Issues & Solutions
Problem: Emulsion Formation During Extraction
An emulsion is a stable dispersion of one liquid in another, preventing the clear separation of aqueous and organic layers.[3] This is a frequent issue, especially with strongly basic aqueous solutions and chlorinated solvents.[3]
-
Causality: Vigorous shaking creates fine droplets, and the presence of surfactants or finely divided solids can stabilize these droplets.[4]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[5] This increases the polarity of the aqueous phase, forcing the organic compound out and helping to break the emulsion.
-
Centrifugation: For small-scale experiments, centrifuging the mixture is often the most effective way to separate the layers.[5]
-
Filtration: Passing the mixture through a bed of glass wool or phase separation filter paper can help to coalesce the droplets.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[5]
-
Temperature Change: Gently warming or cooling the mixture may alter the interfacial tension and break the emulsion.[5]
-
Problem: Poor Recovery of the Amino Alcohol in the Organic Layer
-
Causality:
-
Incomplete Basification: The pH of the aqueous layer may not be high enough to fully deprotonate the amino alcohol hydrochloride.
-
Inappropriate Organic Solvent: The chosen organic solvent may not be suitable for effectively dissolving the free amino alcohol.
-
High Water Solubility of the Free Base: The free amino alcohol may have significant solubility in the aqueous phase.
-
-
Solutions:
-
Verify pH: After adding the base, check the pH of the aqueous layer with pH paper or a pH meter to ensure it is sufficiently basic (typically pH 12-13 for complete deprotonation of most amines).[6]
-
Optimize Solvent Choice: Select an organic solvent in which the free amino alcohol is highly soluble and which is immiscible with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane (DCM).[7]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering compounds with some water solubility.
-
"Salting Out": As with emulsions, adding brine to the aqueous layer before extraction can decrease the solubility of the amino alcohol in the aqueous phase.
-
Experimental Protocol: Basification and Extraction
-
Dissolution: Dissolve the amino alcohol hydrochloride salt in water.
-
Basification: Cool the solution in an ice bath and slowly add a base (e.g., a concentrated solution of NaOH or K2CO3) with stirring until the pH is greater than 12.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.[7]
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free amino alcohol.
Caption: Workflow for basification and extraction.
Guide 2: Ion-Exchange Chromatography
This technique is particularly useful for water-soluble amino alcohols that are difficult to extract into organic solvents. It separates molecules based on their charge.
Common Issues & Solutions
Problem: Poor Separation of the Amino Alcohol from the Salt
-
Causality:
-
Incorrect Resin Choice: The type of ion-exchange resin may not be appropriate for the pKa of the amino alcohol.
-
Improper Eluent pH or Ionic Strength: The pH and salt concentration of the mobile phase are critical for effective binding and elution.
-
-
Solutions:
-
Resin Selection: For separating a cationic amino alcohol hydrochloride, a cation-exchange resin is typically used.[8] A strong cation exchanger, such as one with sulfonate groups, is often effective.[9][10]
-
Optimize Elution Conditions:
-
Loading: The sample should be loaded under conditions where the amino alcohol is charged and binds to the resin (typically at a neutral or slightly acidic pH).
-
Elution: The free amino alcohol can be eluted by increasing the pH of the mobile phase to a point where the amine is deprotonated and no longer binds to the resin. Alternatively, a high concentration of a competing cation (e.g., Na+) can be used to displace the amino alcohol.
-
-
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Swell the cation-exchange resin in a suitable buffer and pack it into a column. Equilibrate the column with the starting buffer (e.g., a low concentration phosphate buffer at neutral pH).
-
Sample Loading: Dissolve the amino alcohol hydrochloride in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound amino alcohol by applying a gradient of increasing pH or increasing salt concentration. A common eluent is a dilute solution of ammonium hydroxide.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified free amino alcohol.
-
Desalting: If a salt gradient was used for elution, the collected fractions may need to be desalted, for example, by dialysis or size-exclusion chromatography.
Guide 3: Recrystallization
Recrystallization is a powerful purification technique for crystalline solids. It can be used to purify the starting amino alcohol hydrochloride salt or, in some cases, the final free amino alcohol.[2][11]
Common Issues & Solutions
Problem: The Compound "Oils Out" Instead of Crystallizing
-
Causality: The compound is coming out of solution above its melting point, or the solvent system is not ideal.
-
Solutions:
-
Adjust Solvent System: Experiment with different solvent pairs. A good system consists of a "good" solvent in which the compound is soluble when hot and a "poor" solvent in which it is insoluble when cold.[11] Common systems include ethanol/ether and ethanol/water.[2][11]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Problem: Low Recovery
-
Causality: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize Solvent Choice: Select a solvent system where the solubility of the compound is very low at cold temperatures.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Data Summary: Properties of Common Reagents
| Base | pKa of Conjugate Acid | Properties | Common Uses |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, inexpensive base.[12][13] | General purpose basification. |
| Potassium Carbonate (K2CO3) | ~10.3 | Milder, inorganic base. | When a strong base might cause side reactions. |
| Triethylamine (TEA) | ~10.8 | Organic, soluble in many organic solvents. | Often used in reactions where the hydrochloride salt is neutralized in situ.[14] |
| Drying Agent | Capacity | Speed | Notes |
| Sodium Sulfate (Na2SO4) | High | Slow | Neutral, inexpensive. |
| Magnesium Sulfate (MgSO4) | High | Fast | Slightly acidic. |
References
- Process for the preparation of amino-alcohols.
- Amino alcohol via Akabori, trial run. Sciencemadness.org.
- Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction. Benchchem.
- Pka Chart. Scribd.
- Method of selectively extracting amino acids.
- Problems with extractions. University of York.
- Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. PMC.
- The Solubility of Amino Acids in Various Solvent Systems.
- Ion-Exchange Chrom
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
- Solubilities Studies of Basic Amino Acids.
- A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing.
- Emulsion Problem Encountered in Extractions. BrainKart.
- Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. Semantic Scholar.
- Isolation of aminoalcohol.
- How to remove hydrochloric acid in amino acid methal ester hydrochloric acid.EssenceEssence. ECHEMI.
- Process for the preparation of amino alcohol derivatives or salts thereof.
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
- How To: Manage an Emulsion. University of Rochester.
- Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
- Extraction problems. Sciencemadness Discussion Board.
- Amino Acid Crystalliz
- Enantioselective solvent extraction of neutral DL-amino acids in two-phase systems containing N-n-alkyl-L-proline deriv
- Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed.
- Can anyone suggest how to neutralize aminehydrochlorides?.
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- Approximate pKa chart of the functional groups: values to know 1.
- Download PDF (Inglês). SciELO.
- Purification of organic hydrochloride salt?.
- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- Method for crystallization of amino acids.
- Ion Exchange Chrom
- Amino Acids Reference Chart. MilliporeSigma.
- Amino acid pKa and pKi values. Isca Biochemicals.
- General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liber
- Selective protection of alcohol over amine. Reddit.
- pKa values of amino acids. Star Republic: Guide for Biologists.
- SOLUBILITY D
- The Selection of Acid and Base Neutralizing Chemicals. pH Adjustment Systems.
- I.
- Physical Properties: Solubility Classific
- 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. brainkart.com [brainkart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Amino alcohol via Akabori, trial run - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. The Selection of Acid and Base Neutralizing Chemicals [phadjustment.com]
- 14. scielo.br [scielo.br]
Technical Support Center: Purification & Handling of Hygroscopic L-Lysinol Derivatives
Welcome to the Technical Support Portal for L-Lysinol derivative synthesis and purification. As a highly polar, hygroscopic amino alcohol, 2,6-diamino-1-hexanol (L-lysinol) presents unique challenges in isolation. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity recovery of L-lysinol and its derivatives for drug development professionals and synthetic chemists.
Mechanistic Insights: The Hygroscopicity Problem
L-lysinol possesses two primary amines and one primary hydroxyl group. This trifunctional polarity creates an extensive intermolecular hydrogen-bonding network. When exposed to ambient air, L-lysinol rapidly absorbs atmospheric moisture, transitioning from a theoretical solid state into a deliquescent, highly viscous syrup. This physical state renders traditional open-air crystallization and normal-phase silica chromatography ineffective, necessitating specialized handling under inert atmospheres or strategic chemical derivatization prior to purification[1].
Troubleshooting & FAQs
Q1: My concentrated L-lysinol extract rapidly turns into a viscous, unweighable syrup. How can I obtain a workable solid? A1: Free L-lysinol is inherently a deliquescent syrup at room temperature due to its hydrogen-bonding capacity. To obtain a weighable, stable solid, you must disrupt this network. This is achieved either by forming a salt (e.g., dihydrochloride precipitation using HCl in dry ethanol) or by derivatizing the primary amines. For downstream organic synthesis, in-situ protection (e.g., N,N'-di-Cbz or N,N'-di-Boc) immediately following the reduction of L-lysine is the most effective strategy. Protected derivatives exhibit drastically reduced polarity and can be purified via recrystallization or liquid-assisted grinding[2].
Q2: I attempted vacuum distillation to purify free L-lysinol, but my yield is low (<50%), and NMR shows cyclic impurities. What went wrong? A2: You are observing thermal degradation. While distillation is a known industrial method for L-lysinol recovery, exposing the molecule to temperatures above 120–150°C triggers intramolecular deamination and dehydration[3]. The nucleophilic primary amine attacks the adjacent carbon backbone, leading to the formation of piperidine and azepane derivatives[3],[2]. Solution: If distillation is mandatory, utilize short-path wiped-film evaporation under ultra-high vacuum (<0.1 mbar) to keep the boiling point below 100°C. Alternatively, switch to cation-exchange chromatography to avoid thermal stress entirely.
Q3: How do I separate free L-lysinol from unreacted L-lysine and inorganic salts without using heat? A3: Cation-exchange chromatography is the gold standard for underivatized amino alcohols[4]. Because L-lysinol is strongly basic, it binds tightly to strongly acidic cation-exchange resins (e.g., Dowex 50WX8). Inorganic salts and neutral/acidic impurities (including unreacted L-lysine at specific pH levels) can be washed away with deionized water. The purified L-lysinol is then eluted using an aqueous ammonia gradient.
Validated Experimental Protocols
Protocol A: In-Situ N-Cbz Protection for Chromatographic Purification
Causality & Self-Validation: By reacting the crude aqueous lysinol directly with Benzyl chloroformate (Cbz-Cl), the highly polar free amines are masked. The product becomes lipophilic and migrates into the organic phase. A successful phase separation inherently validates the completion of the protection step, acting as a self-validating system.
-
Preparation: Dissolve crude L-lysinol in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃)[1].
-
Reaction: Cool the vigorously stirring mixture to 0 °C to suppress side reactions. Add Cbz-Cl dropwise (2.2 equivalents)[1].
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours[1].
-
Phase Separation: Transfer to a separatory funnel. The N,N'-di-Cbz-L-lysinol will partition exclusively into the lower DCM layer.
-
Washing & Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure[1].
-
Purification: The resulting crude solid can now be easily purified using standard flash column chromatography on silica gel (Hexanes/Ethyl Acetate) without hygroscopic interference[1].
Protocol B: Cation-Exchange Chromatography for Free L-Lysinol
Causality & Self-Validation: This protocol relies on pKa differentials. L-lysinol's amines remain protonated and bound to the resin until the high-pH ammonia eluent neutralizes them, allowing for a sharp, self-indicating elution band.
-
Resin Preparation: Pack a glass column with a strong cation-exchange resin (H+ form). Wash with 3 column volumes (CV) of 1M HCl, followed by deionized water until the effluent is pH neutral.
-
Loading: Dilute the crude L-lysinol syrup in deionized water and load it onto the column at a flow rate of 1 CV/hour.
-
Washing: Wash the column with 5 CV of deionized water to remove inorganic salts and non-basic organics.
-
Elution: Elute the L-lysinol using a step gradient of aqueous ammonia (1M to 3M). Monitor the effluent using ninhydrin stain on TLC plates (L-lysinol spots will turn deep purple).
-
Recovery: Pool the ninhydrin-positive fractions and lyophilize (freeze-dry) to obtain L-lysinol as a fluffy, white, manageable powder. Store immediately under argon in a desiccator.
Quantitative Data: Purification Strategy Comparison
| Purification Method | Typical Yield | Purity | Scalability | Primary Risk / Limitation |
| Vacuum Distillation | 50–70%[3] | >95% | High (Industrial) | Thermal cyclization to piperidines[3] |
| Cation-Exchange | 80–90% | >98% | Medium (Lab/Pilot) | Requires lyophilization to remove water |
| In-Situ Derivatization | >85%[2] | >99% | Medium | Requires deprotection step later |
| Liquid-Assisted Grinding | 70–85%[2] | >95% | Low (Lab scale) | Only applicable to protected derivatives[2] |
Visualizations
Decision matrix for selecting L-lysinol purification strategies based on downstream requirements.
Thermal degradation pathways of L-lysinol leading to cyclic amine byproducts during distillation.
References
- Source: researchgate.
- Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.
- Title: Application Notes and Protocols for the Synthesis of (S)
- Source: myandegroup.
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Lysinol-Mediated Asymmetric Catalysis
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve issues with low enantiomeric excess (ee) in asymmetric catalysis utilizing lysinol.
Lysinol (2,6-diamino-1-hexanol) is a highly versatile, renewably resourced platform amino alcohol derived from the catalytic hydrogenation of lysine[1]. While biocatalytic reductive amination often struggles to achieve high enantiomeric excess for short-chain substrates[2], chemo-catalytic pathways utilizing chiral amino alcohols like lysinol excel in enantioselective C-C bond formations, particularly in the asymmetric alkylation of aldehydes with dialkylzincs[3]. However, achieving high ee requires strict control over the structural dynamics of the chiral zinc-alkoxide intermediates, which are highly sensitive to moisture, solvent coordination, and catalyst aggregation[4].
Section 1: Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical diagnostic tree to isolate the root cause of the enantiomeric degradation.
Workflow for diagnosing root causes of low enantiomeric excess in lysinol-catalyzed reactions.
Section 2: Mechanistic Knowledge Base (FAQs)
Q1: I am using >99% ee (S)-lysinol, but my dialkylzinc addition to benzaldehyde yields nearly racemic product. What is the primary mechanistic failure? A1: The failure is likely due to the use of underivatized lysinol. Lysinol contains two primary amines and one primary alcohol. In dialkylzinc additions, primary amines form highly stable, off-cycle multimeric zinc complexes that fail to turn over. Because the active monomeric chiral zinc alkoxide transition state cannot form efficiently, the slow catalyzed pathway is outcompeted by the fast, unselective background reaction. Causality fix: Derivatization of the primary amines (e.g., to N,N,N′,N′ -tetramethyl-lysinol) is required to prevent irreversible Zn-N chelation and ensure a dynamic, monomeric active catalyst.
Q2: How do trace moisture and oxygen degrade enantioselectivity in these systems? A2: Dialkylzinc reagents ( ZnR2 ) are highly sensitive to moisture. Water reacts with ZnR2 to form alkylzinc hydroxides ( RZnOH ) and zinc oxide aggregates. These species act as highly active, achiral Lewis acid catalysts. Because their turnover frequency (TOF) significantly exceeds that of the chiral lysinol-zinc complex, even parts-per-million (ppm) levels of water will aggressively accelerate the achiral background reaction, severely diluting the enantiomeric excess of your final product.
Q3: My reaction shows a negative non-linear effect (NLE). What causes this, and how do I resolve it? A3: A negative NLE occurs when the enantiomeric purity of the product is lower than the enantiomeric purity of the catalyst. Mechanistically, this indicates catalyst aggregation—specifically the formation of heterochiral dimers (e.g., an (R) -lysinol/ (S) -lysinol zinc complex) that are either thermodynamically more stable or more catalytically active than the homochiral species. Causality fix: To resolve this, increase the steric bulk of the lysinol derivatives (e.g., changing N -methyl to N -benzyl groups) to sterically disfavor dimerization.
Section 3: Quantitative Parameter Optimization
The table below summarizes how specific experimental parameters impact the transition state and the resulting enantiomeric excess.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Impact on Enantiomeric Excess (ee) |
| Temperature | 25 °C | 0 °C | Lower temperatures suppress the higher-activation-energy uncatalyzed background reaction, significantly increasing ee at the cost of overall TOF. |
| Solvent | THF (Coordinating) | Toluene (Non-coordinating) | Non-coordinating solvents maintain the integrity of the chiral Zn-alkoxide transition state. THF competes for Zn coordination, disrupting the chiral pocket and lowering ee. |
| Catalyst Loading | 2 mol% | 10 mol% | Higher loading shifts the equilibrium toward the active chiral complex, ensuring it outcompetes trace achiral Lewis acid impurities in the system. |
| Ligand Sterics | Primary Amine | Tertiary Amine | Derivatizing lysinol to a tertiary amine prevents irreversible Zn-N bond formation, maintaining a dynamic, highly enantioselective catalytic cycle. |
Section 4: Validated Troubleshooting Protocols
Protocol A: Determining Non-Linear Effects (NLE) to Diagnose Aggregation
This protocol determines if your low ee is caused by catalyst dimerization (Kagan’s ML2 model).
-
Preparation: Flame-dry five identical Schlenk flasks under a vacuum of <0.1 mbar, backfilling with high-purity Argon 5.0 three times.
-
Catalyst Formulation: Prepare the lysinol catalyst at varying enantiomeric excesses (20%, 40%, 60%, 80%, 100% ee) by mixing precise molar ratios of (S)
- and (R) -lysinol derivatives.
-
Initiation: Add 10 mol% of each catalyst mixture to the respective flasks containing anhydrous toluene. Introduce the dialkylzinc reagent and stir for 30 minutes to pre-form the active complex.
-
Electrophile Addition: Add the aldehyde at 0 °C.
-
Self-Validating Quench: Quench the reactions strictly at 30% conversion using saturated aqueous NH4Cl . Causality Note: If the reaction reaches >90% conversion, thermodynamic equilibration and product inhibition may mask the true kinetic enantioselectivity, invalidating the NLE curve.
-
Analysis: Analyze the product ee via chiral SFC or HPLC. Plot Product ee vs. Catalyst ee. A convex curve indicates a negative NLE (aggregation), requiring a bulkier lysinol derivative.
Protocol B: Rigorous Moisture Exclusion for Dialkylzinc Additions
This protocol eliminates achiral RZnOH species that destroy enantioselectivity.
-
Solvent & Reagent Purification: Distill the aldehyde over calcium hydride ( CaH2 ) immediately prior to use to remove trace carboxylic acids and moisture. Pass toluene through an activated alumina solvent purification system.
-
Titration (Self-Validation Check): Titrate the dialkylzinc reagent using an iodine/LiCl solution. Causality Note: This provides a visual endpoint. If the calculated molarity is >10% lower than the bottle's label, significant oxidation/hydrolysis has occurred. The reagent must be discarded to prevent achiral background catalysis.
-
Pre-incubation: Pre-stir the lysinol derivative with the titrated dialkylzinc reagent for 30 minutes at room temperature before cooling to 0 °C and adding the aldehyde. This ensures complete conversion of the free ligand into the active chiral zinc alkoxide before the electrophile is introduced.
Section 5: References
-
Title: Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols Source: researchgate.net URL:
-
Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: frontiersin.org URL:
-
Title: ASYMMETRIC SYNTHESIS OF NORBORNENE BASED 1,4-AMINO ALCOHOL DERIVATIVES AND APPLICATIONS IN ASYMMETRIC DIETHYLZINC REACTIONS Source: metu.edu.tr URL:
-
Title: Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules Source: nih.gov URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Lysinol HCl Storage & Handling Guide
Welcome to the Technical Support Center for L-Lysinol Hydrochloride (HCl). As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for L-Lysinol HCl—a vital amino alcohol utilized in complex peptide synthesis, bioconjugation, and the development of non-isocyanate polyurethanes (NIPUs)[1].
Due to its reactive amine and primary alcohol functional groups, L-Lysinol HCl is highly susceptible to environmental degradation. This guide avoids generic advice, instead providing field-proven, self-validating protocols and mechanistic explanations to ensure your reagents maintain >98% purity.
PART 1: The Chemistry of Degradation (Causality & Mechanisms)
Understanding why L-Lysinol HCl degrades is the first step in preventing experimental failure. The molecule faces three primary environmental enemies in the laboratory:
-
Moisture (Hygroscopicity): The hydrochloride salt form significantly increases water solubility, making the solid powder highly hygroscopic. Moisture absorption not only causes physical clumping but also introduces water into anhydrous reaction environments, directly quenching moisture-sensitive coupling reagents (e.g., DCC, EDC) during peptide synthesis.
-
Oxidation: The primary alcohol on the side chain is vulnerable to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal ions in lower-grade solvents, converts the alcohol into an aldehyde or carboxylic acid[2].
-
Thermal Cyclization: Under elevated temperatures or basic conditions, L-lysinol derivatives can undergo intramolecular deamination, cyclizing into 3-aminopiperidine or azepane derivatives[3]. This permanently alters the structural integrity of the building block.
Fig 1: Mechanistic degradation pathways of L-Lysinol HCl under environmental stress.
PART 2: Quantitative Storage Parameters
To prevent these degradation pathways, strict adherence to environmental controls is required. Below is a summary of the critical storage parameters[4].
| Parameter | Optimal Condition | Critical Threshold | Causality / Consequence |
| Temperature | -20°C (Long-term) | > 25°C | Thermal degradation; promotes cyclization to piperidine/azepane derivatives[3]. |
| Atmosphere | Argon (Ar) | Ambient Air (O2) | Oxidation of primary alcohol to aldehyde, catalyzed by trace metals[2]. |
| Humidity | < 10% RH (Desiccated) | > 30% RH | Hygroscopic clumping; introduces water into anhydrous coupling reactions. |
| Light Exposure | Opaque/Amber vial | Direct UV/Sunlight | Photo-oxidation; generation of free radicals accelerating degradation. |
PART 3: Self-Validating Protocol: Anaerobic Aliquoting & Storage
To prevent repeated freeze-thaw cycles and condensation, use the following self-validating workflow. This ensures that the integrity of one aliquot guarantees the integrity of the entire batch.
Step 1: Thermal Equilibration
-
Action: Remove the bulk L-Lysinol HCl vial from -20°C storage and place it in a vacuum desiccator at room temperature (20-25°C) for 2 hours before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the batch.
Step 2: Inert Atmosphere Preparation
-
Action: Purge a glove box or portable glove bag with Argon gas.
-
Causality: Argon is heavier than Nitrogen and more effectively displaces oxygen at the bottom of the vials, preventing long-term oxidation of the primary alcohol[2].
Step 3: Precision Aliquoting
-
Action: Inside the Argon-purged environment, weigh out single-use quantities (e.g., 100 mg) into pre-dried, amber glass vials.
-
Causality: Amber glass prevents UV-induced photo-oxidation. Single-use aliquots eliminate the need for repeated freeze-thaw cycles that incrementally degrade the bulk supply.
Step 4: Sealing and Secondary Containment
-
Action: Backfill each vial with Argon, seal with a PTFE-lined screw cap, and wrap the seam with Parafilm. Place the vials in a secondary Mylar vacuum bag containing indicating silica gel.
-
Causality: The PTFE liner prevents chemical leaching, while the indicating silica provides a visual, self-validating check of the moisture barrier's integrity over time.
Step 5: Analytical Validation (The Self-Validating Check)
-
Action: Randomly select one sealed aliquot and run a baseline ^1H NMR and LC-MS.
-
Causality: Confirm the absence of an aldehyde proton peak (~9.5 ppm) and verify the mass. If this baseline aliquot is pure, the identical handling of the remaining aliquots guarantees their integrity for future experiments.
PART 4: Troubleshooting Guides & FAQs
Q: My L-Lysinol HCl powder has turned into a sticky, gummy solid. Can I still use it? A: As a Senior Application Scientist, I strongly advise against using it for moisture-sensitive applications (like solid-phase peptide synthesis or NIPU synthesis[1]). L-Lysinol HCl is highly hygroscopic. A gummy texture indicates significant moisture absorption. This water will quench coupling reagents (e.g., EDC, DIC). Troubleshooting step: You can attempt to salvage it by dissolving it in LC-MS grade water and lyophilizing (freeze-drying) it over 48 hours, but you must re-verify purity via HPLC before use.
Q: I am seeing unexpected molecular weights in my peptide synthesis when using L-Lysinol. What happened? A: You are likely observing one of two specific degradation pathways:
-
Mass loss of 2 Da: This indicates the primary alcohol has oxidized to an aldehyde. This is often catalyzed by trace metal ions in your solvents or prolonged exposure to oxygen[2].
-
Mass loss of 17 Da (Loss of NH3): This indicates thermal stress or basic conditions have caused the L-lysinol to undergo intramolecular deamination, cyclizing into a 3-aminopiperidine or azepane derivative[3]. Troubleshooting step: Always use metal-free, degassed solvents and ensure your reaction temperatures do not exceed recommended thresholds.
Q: Does the protective group (e.g., Fmoc, Boc, Z) change the storage requirements? A: While protective groups like Fmoc or Boc increase the overall lipophilicity and slightly reduce hygroscopicity compared to the bare L-Lysinol HCl salt, the core vulnerabilities remain. Fmoc-protected derivatives are still highly susceptible to over-oxidation to carboxylic acids[2]. The standard -20°C, desiccated, Argon-purged storage protocol[4] should be universally applied to all L-lysinol derivatives.
References
-
Benchchem. Fmoc-Lys(amino aldehyde)-Boc. 2
-
ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. 3
-
ChemicalBook. N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysinol. 4
-
ResearchGate. A new route to polyurethanes from ethylene carbonate. 1
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,6-Diaminohexan-1-ol Functionalization
Welcome to the technical support center for the functionalization of 2,6-diaminohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this polyfunctional molecule.[1][2] The presence of two primary amino groups (at the C2 and C6 positions) and a primary hydroxyl group gives this molecule a high degree of versatility, but also introduces significant challenges related to chemoselectivity and steric hindrance.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired functionalization with higher yields and purity.
Understanding the Core Challenge: Steric Hindrance and Competing Reactivity
2,6-Diaminohexan-1-ol is a derivative of the amino acid lysine, possessing three reactive functional groups.[3] The primary challenge in its functionalization lies in controlling which group reacts, especially when targeting one of the amino groups or the hydroxyl group in the presence of the others. Steric hindrance, the spatial arrangement of atoms that can obstruct a chemical reaction, plays a crucial role. The C2-amino group (α-amino) is sterically more hindered than the C6-amino group (ε-amino) due to its proximity to the hydroxyl group and the chiral center. This inherent difference in steric environment can be exploited to achieve selective functionalization.
Frequently Asked Questions (FAQs)
Q1: I am attempting a di-N-acylation of 2,6-diaminohexan-1-ol, but I am consistently getting a mixture of mono- and di-acylated products with low overall yield. What is going wrong?
A1: This is a classic issue of incomplete reaction due to a combination of steric hindrance and reagent stoichiometry. The initial acylation likely occurs preferentially at the less sterically hindered C6-amino group. The second acylation at the C2-amino group is slower due to increased steric bulk from the first acyl group and its proximity to the hydroxyl group.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Use a larger excess of the acylating agent (e.g., 2.5-3.0 equivalents) and base (e.g., triethylamine or DIPEA) to drive the reaction to completion.[4]
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier for the second acylation.[5] However, monitor the reaction closely for potential side reactions, such as O-acylation.
-
Choose a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[6][7]
-
Utilize an Activating Agent: Coupling reagents like cyanuric chloride (TCT) can form a more reactive intermediate, facilitating the amidation.[5]
Q2: I want to selectively functionalize the C6-amino group (ε-amino) while leaving the C2-amino and C1-hydroxyl groups untouched. What is the most reliable strategy?
A2: This requires a strategy that leverages the difference in nucleophilicity and steric accessibility between the two amino groups. A kinetically controlled reaction at low temperature is often the most effective approach.
Recommended Strategy: Kinetically Controlled Acylation
Under conditions of kinetic control, the reaction product that forms the fastest is the major product.[8][9][10] The C6-amino group is more sterically accessible and generally more nucleophilic than the C2-amino group, allowing it to react faster.
-
Low Temperature: Perform the reaction at 0°C or even lower (e.g., -20°C) to favor the kinetic product.[8]
-
Slow Addition of Reagent: Add the electrophile (e.g., acyl chloride) dropwise to a solution of the diamino alcohol and a non-nucleophilic base. This maintains a low concentration of the electrophile, further promoting selective reaction at the more reactive site.
-
Careful Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent to ensure complete consumption of the starting material without promoting di-acylation.
Q3: My attempts at O-alkylation of the hydroxyl group are resulting in N-alkylation as the major side reaction. How can I improve the selectivity for the oxygen atom?
A3: Achieving selective O-alkylation in the presence of two nucleophilic amino groups is challenging. The key is to deactivate the amino groups by protonation in an acidic medium.[11][12]
Strategy: O-Acylation/Alkylation under Acidic Conditions
In a sufficiently acidic environment, the amino groups will be protonated to form ammonium salts. This drastically reduces their nucleophilicity, allowing the less basic hydroxyl group to be the primary site of attack.
-
Acidic Solvent/Co-solvent: Use a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H) as the solvent or a co-solvent.[11]
-
Acidic Catalyst: Alternatively, in an organic solvent, use a strong acid catalyst to ensure the amino groups remain protonated.
-
Choice of Electrophile: Acyl halides or anhydrides are suitable for O-acylation under these conditions.[11][12] For O-alkylation, more robust alkylating agents that are stable in acidic media are required.
Q4: I am struggling with inconsistent yields and the formation of multiple byproducts. What general laboratory practices should I be mindful of?
A4: Inconsistent results often stem from subtle variations in reaction conditions, especially when dealing with sensitive reagents.
Key Considerations for Reproducibility:
-
Anhydrous Conditions: Many reagents used in these functionalizations (e.g., organometallics, acyl chlorides) are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[13]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates by oxygen or moisture.
-
Reagent Quality: The purity of your starting materials and reagents is critical. Impurities can lead to side reactions and lower yields.[14]
-
Temperature Control: Maintain precise control over the reaction temperature, especially for kinetically controlled reactions. Use an appropriate cooling bath (ice-water, ice-salt, dry ice-acetone) and monitor the internal temperature.
-
Thorough Purification: Due to the polar nature of the starting material and products, purification can be challenging. Utilize appropriate chromatographic techniques (e.g., ion-exchange or reversed-phase chromatography) to isolate the desired product.
Troubleshooting Guides & Experimental Protocols
Guide 1: Selective Nε-Acylation (Kinetic Control)
This protocol is designed to favor the acylation of the less sterically hindered C6-amino group.
dot
Caption: Workflow for selective Nε-acylation.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-diaminohexan-1-ol (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Guide 2: Orthogonal Protection for Selective Functionalization
For more complex modifications, an orthogonal protection strategy is essential.[15][16][17][18] This involves protecting certain functional groups while reacting others. A common strategy is to protect both amino groups, functionalize the hydroxyl group, and then selectively deprotect one of the amino groups for further reaction.
dot
Caption: Orthogonal protection strategy workflow.
Protocol Example: Boc Protection of Amines
-
Protection: Dissolve 2,6-diaminohexan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq). Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-Boc protected intermediate.
-
Further Functionalization: The resulting intermediate has a free hydroxyl group that can now be selectively functionalized using various O-alkylation or O-acylation methods. The Boc groups are stable to most conditions except strong acid.[19]
| Protecting Group | Reagent | Cleavage Conditions | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | Boc₂O | Strong Acid (e.g., TFA)[19] | Fmoc, Cbz, Benzyl |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz, Benzyl |
| Cbz (Carboxybenzyl) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
Table 1: Common protecting groups for amines and their cleavage conditions.
Advanced Strategies and Considerations
Kinetic vs. Thermodynamic Control
Understanding the principles of kinetic and thermodynamic control is crucial for directing the selectivity of reactions with 2,6-diaminohexan-1-ol.[8][9][20]
-
Kinetic Control: Favored at low temperatures and with short reaction times.[9] The product that is formed fastest will be the major product. This is ideal for targeting the more accessible C6-amino group.
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[8] The most stable product will be the major product. This can sometimes be used to favor the formation of a di-substituted product or to isomerize an initially formed kinetic product to a more stable thermodynamic one.
dot
Caption: Kinetic vs. Thermodynamic reaction pathways.
Solvent Effects
The choice of solvent can significantly impact the reactivity and selectivity of your reaction.
-
Protic Solvents (e.g., water, ethanol): Can solvate and stabilize charged intermediates. They can also act as nucleophiles or participate in hydrogen bonding, which can affect the reactivity of the amine and hydroxyl groups.[21]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Good at solvating polar reagents but do not participate in hydrogen bonding to the same extent as protic solvents.
-
Aprotic Nonpolar Solvents (e.g., DCM, Toluene): Generally used when moisture sensitivity is a concern and for reactions involving less polar reagents.
| Solvent Type | Examples | Key Characteristics | Impact on Functionalization |
| Protic | Water, Methanol | Can form hydrogen bonds; can solvate ions well.[21] | Can stabilize charged intermediates but may interfere with nucleophilic attack. |
| Aprotic Polar | DMF, DMSO | High dielectric constant; solvates cations well. | Good for reactions involving salts or polar reagents. |
| Aprotic Nonpolar | DCM, THF, Toluene | Low dielectric constant; poor at solvating ions. | Ideal for moisture-sensitive reactions and when minimizing side reactions. |
Table 2: Influence of solvent choice on reaction outcomes.
By carefully considering the principles of steric hindrance, electronic effects, and reaction kinetics, and by implementing robust experimental design including appropriate protection strategies and reaction conditions, researchers can successfully navigate the complexities of functionalizing 2,6-diaminohexan-1-ol.
References
-
Berge, J., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530-563. [Link]
-
Forsvarets forskningsinstitutt (FFI). (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 379-386. [Link]
-
ACS Publications. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. [Link]
-
PubMed. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Journal of the American Chemical Society, 143(41), 17294-17302. [Link]
-
RSC Publishing. (2020). Protecting-group-free synthesis of hydroxyesters from amino alcohols. Organic & Biomolecular Chemistry, 18(33), 6516-6520. [Link]
-
Filo. (2025). Effect of Solvent on Basicity of Amines. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. [Link]
-
ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14(9), 6926-6935. [Link]
- Unknown Source. (n.d.). Protecting groups in organic synthesis + H2O.
-
National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
Wikipedia. (n.d.). Functionality (chemistry). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Unknown Source. (n.d.).
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Reddit. (2021). steric hinderance and basicity. [Link]
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
- Unknown Source. (n.d.). 2 Protection of Functional Groups.
-
Scilit. (n.d.). N-Heterocyclic Carbenes as Versatile Nucleophilic Catalysts for Transesterification/Acylation Reactions. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
Britannica. (n.d.). Polyfunctional compound. [Link]
-
DR-NTU. (2024). Catalytic N-acylation for access to N-N atropisomeric N-aminoindoles: choice of acylation reagents and mechanistic insights. [Link]
-
National Center for Biotechnology Information. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]
-
Filo. (2025). 1i) Describe the structure of a polyfunctional compound with a specific e... [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides .... [Link]
-
LibreTexts. (n.d.). Functional Groups Names, Properties, and Reactions. [Link]
-
National Center for Biotechnology Information. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]
- Unknown Source. (n.d.). Amino Acid-Protecting Groups.
-
ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]
-
National Center for Biotechnology Information. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]
-
MDPI. (n.d.). Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants. [Link]
Sources
- 1. Polyfunctional compound | chemical compound | Britannica [britannica.com]
- 2. 1i) Describe the structure of a polyfunctional compound with a specific e.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [ffi.no]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. benchchem.com [benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
Validation & Comparative
Comparing reactivity of L-Lysinol vs D-Lysinol hydrochloride
Comparative Reactivity Guide: L-Lysinol vs. D-Lysinol Hydrochloride in Advanced Synthesis
As a Senior Application Scientist, selecting the correct chiral building block is paramount to the success of asymmetric synthesis, drug development, and peptidomimetic design. L-Lysinol and D-Lysinol hydrochloride are enantiomeric amino alcohols derived from the reduction of lysine. While they share identical molecular weights and functional groups (two primary amines and one primary hydroxyl), their stereochemistry—(S) for L-Lysinol and (R) for D-Lysinol—dictates profoundly different behaviors in chiral environments.
This guide provides an objective, data-driven comparison of their reactivity profiles, structural properties, and field-proven experimental protocols to guide your synthetic strategies.
Structural and Quantitative Data Comparison
In achiral environments, L- and D-Lysinol hydrochloride exhibit identical thermodynamic stability and kinetic reactivity. Standard protection, alkylation, and acylation reactions proceed at the same rate for both enantiomers. However, their physical optical properties and biological reactivities are inverted.
Table 1: Comparative Properties of L- vs. D-Lysinol Derivatives
| Property | L-Lysinol Hydrochloride | D-Lysinol Hydrochloride |
| Stereochemical Configuration | (S)-2,6-diamino-1-hexanol | (R)-2,6-diamino-1-hexanol |
| Achiral Reactivity (e.g., Acylation) | Identical | Identical |
| Optical Rotation [α]D20 | +14 ± 2° (C=1 in DMF) | -14 ± 2° (C=1 in DMF) |
| Melting Point | 66 – 69 °C | 66 – 69 °C |
| Enzymatic Affinity (e.g., GOase) | High (Natural Substrate) | Low/None (Steric Mismatch) |
| Proteolytic Stability in Peptides | Low (Rapidly degraded) | High (Protease resistant) |
*Data based on orthogonally protected Nα-Boc-Nε-Z derivatives commonly used in solid-phase synthesis ([1]).
Reactivity Profiles: Causality in Chiral vs. Achiral Environments
Achiral Reactivity: Orthogonal Protection Strategies
Both enantiomers possess three nucleophilic sites: the ε-amine, the α-amine, and the primary hydroxyl group. The causality of chemoselectivity in protecting these groups relies entirely on steric hindrance rather than stereochemistry. The ε-amine is situated at the end of a flexible alkyl chain, making it highly accessible and more nucleophilic. Conversely, the α-amine is sterically hindered by the adjacent hydroxymethyl group. This allows for highly predictable, sequential orthogonal protection (e.g., yielding Nα-Boc-Nε-Z-D-lysinol) without the risk of racemization ([1]).
Chiral Reactivity: Peptidomimetics and Proteolytic Stability
The divergence in reactivity becomes critical in drug development. Endogenous proteases are highly stereospecific, evolved to recognize and cleave the amide bonds of natural L-amino acids.
-
L-Lysinol is utilized to synthesize peptide alcohols and dipeptide isosteres that mimic natural substrates, making them useful as reversible enzyme inhibitors ([2]).
-
D-Lysinol is strategically deployed to synthesize D-peptides and antimicrobial agents. The unnatural (R)-configuration creates a severe steric clash within the chiral active site of proteases. This failure to achieve the necessary transition-state geometry grants D-Lysinol-derived therapeutics exceptional resistance to enzymatic degradation, drastically increasing their pharmacokinetic half-life ([3]).
Mechanism of differential proteolytic stability between L- and D-Lysinol peptidomimetics.
Self-Validating Experimental Protocols
The following protocols demonstrate the practical application of both achiral chemoselectivity and chiral stereoselectivity.
Protocol A: Selective Orthogonal Protection of D-Lysinol Hydrochloride
Objective: Synthesize Nα-Boc-Nε-Z-D-lysinol, a staple for solid-phase peptide synthesis.
-
Preparation: Dissolve 10 mmol of D-Lysinol hydrochloride in a 1:1 mixture of THF and 1M aqueous NaHCO₃. Cool the biphasic mixture to 0 °C.
-
ε-Amine Protection: Add 10.5 mmol of Benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.
-
Causality: The low temperature and stoichiometric control exploit the kinetic preference of the unhindered ε-amine, preventing over-reaction at the sterically hindered α-amine.
-
-
α-Amine Protection: Without isolating the intermediate, add 12 mmol of Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. Allow it to warm to room temperature and stir for 12 hours.
-
Causality: The remaining α-amine is sufficiently nucleophilic to attack the Boc anhydride at room temperature, completing the orthogonal protection.
-
-
Workup: Separate the organic layer, extract the aqueous layer with Ethyl Acetate (EtOAc), wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize to yield a white powder ([4]).
Protocol B: Stereoselective Enzymatic Cyclization of L-Lysinol
Objective: Synthesize enantiopure (S)-3-aminoazepan-2-one via a biocatalytic cascade.
-
Substrate Preparation: Dissolve N-Cbz protected L-lysinol to a final concentration of 3 mM in a sodium phosphate buffer (pH 7.5).
-
Biocatalytic Cascade Initiation: Introduce Galactose Oxidase (GOase) and Imine Reductase (IRED) variants to the solution.
-
Causality: GOase chemoselectively oxidizes the terminal primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. The resulting aldehyde spontaneously undergoes intramolecular condensation with the α-amine to form a cyclic imine. IRED then stereoselectively reduces this imine to form the azepane ring ([5]).
-
-
Incubation: Stir the reaction mixture at 30 °C for 16 hours.
-
Extraction & Purification: Extract with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography to yield (S)-3-aminoazepan-2-one in >95% purity ([6]).
Enzymatic cyclization workflow mapping the conversion of L-Lysinol to a chiral azepane.
References
-
AAPPTec. "Amino Acid Alcohols for Peptide Synthesis." AAPPTec Archives. Available at:[Link]
- Google Patents. "EP2061886A1 - Small cationic antimicrobial peptides." European Patent Office.
-
Organic Process Research & Development. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine." ACS Publications. Available at:[Link]
Sources
Optical rotation standards for (S)-2,6-Diaminohexan-1-ol
As the pharmaceutical and polymer industries pivot towards sustainable, bio-based feedstocks, (S)-2,6-Diaminohexan-1-ol (commonly known as L-lysinol, CAS: 110690-36-3) has emerged as a premier chiral building block[1]. Derived via the stereoretentive hydrogenation of bio-based L-lysine, this amino alcohol provides a bifunctional scaffold that is critical for synthesizing enzyme-responsive amphiphilic poly(ester-urethane) nano-carriers[2] and complex peptide mimetics.
This guide provides an authoritative comparison of L-lysinol against alternative scaffolds, establishes rigorous optical rotation standards for its derivatives, and details self-validating experimental protocols to ensure absolute stereochemical integrity.
Comparative Performance: L-Lysinol vs. Alternatives
When selecting a diamine or amino alcohol for structural backbones, researchers must weigh optical purity, biocompatibility, and sourcing. Petrochemical alternatives like 1,6-hexanediamine are inexpensive but achiral and inherently toxic. Conversely, the (R)-enantiomer (D-lysinol) offers protease resistance for specialized peptide mimetics but at a prohibitive synthetic cost. L-lysinol strikes the optimal balance, offering a renewable, enantiopure scaffold that seamlessly integrates into biological systems without triggering cytotoxicity[3].
Table 1: Performance Comparison of Structural Diamines/Amino Alcohols
| Compound | Source / Origin | Chirality | Primary Application | Cytotoxicity Profile | Relative Cost |
| (S)-2,6-Diaminohexan-1-ol | Bio-based (L-Lysine) | (S)-Enantiomer | Drug delivery nano-carriers, SPPS | Low (Biocompatible) | Moderate |
| 1,6-Hexanediamine | Petrochemical | Achiral | Industrial Nylon-6,6, Resins | Moderate-High | Low |
| (R)-2,6-Diaminohexan-1-ol | Synthetic | (R)-Enantiomer | Protease-resistant mimetics | Low | High |
Optical Rotation Standards for L-Lysinol Derivatives
The absolute configuration of L-lysinol is paramount. Even minor racemization (<2%) during the catalytic hydrogenation of L-lysine can disrupt the stable helical conformation of downstream poly(ester-urethane)s, leading to catastrophic failures in targeted drug encapsulation[2].
Because underivatized L-lysinol lacks strong chromophores—making direct UV-based polarimetry challenging and highly susceptible to solvent effects—orthogonally protected derivatives are standardly used to benchmark optical purity in the industry.
Table 2: Specific Rotation Standards for Protected L-Lysinol Derivatives
| Derivative | CAS Number | Specific Rotation [α]D²⁰ | Test Conditions | Key Application |
| Nε-Z-L-lysinol | 101250-90-2 | +6 ± 2º | c=1 in MeOH | General peptide synthesis[4] |
| Nα-Fmoc-Nε-Boc-L-lysinol | 198561-38-5 | -7.00 ± 1º | c=1 in MeOH | Solid-phase peptide synthesis[5] |
| Nα-Boc-Nε-2-chloro-Z-L-lysinol | 198476-84-5 | -7 ± 1º | c=1 in MeOH | Specialized oncology drugs[6] |
Experimental Methodologies: Self-Validating Systems
To ensure the integrity of the chiral scaffold, the following self-validating protocols must be strictly adhered to.
Protocol 1: High-Precision Polarimetry for [α]D Determination
Objective: Validate the optical purity of protected L-lysinol derivatives prior to polymerization or peptide coupling. Causality of Experimental Design: The hydrogen-bonding network of amino alcohols is highly sensitive to thermal fluctuations and solvent impurities, which can drastically shift the observed rotation. Strict thermal control (20.0 ± 0.1 °C) and the use of spectroscopic-grade, anhydrous methanol are mandatory to prevent artifactual data.
-
System Suitability & Calibration: Power on the polarimeter equipped with a Sodium D-line lamp (589 nm). Zero the instrument using spectroscopic-grade methanol. Self-Validation: The blank reading must remain stable at 0.000° ± 0.002° for 5 minutes.
-
Sample Preparation: Accurately weigh 100.0 mg of the protected L-lysinol derivative. Quantitatively transfer to a 10.0 mL Class A volumetric flask and dissolve completely in methanol (yielding c = 1.0 g/100 mL).
-
Thermal Equilibration: Transfer the solution to a 100 mm jacketed quartz polarimeter cell. Circulate water at exactly 20.0 °C through the jacket and allow 10 minutes for thermal equilibration.
-
Measurement: Record the observed rotation (α) in quintuplicate. Calculate the specific rotation using the formula: [α]D = α / (c × l), where l is the path length in decimeters (1 dm).
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Quantification
Objective: Quantify trace (R)-enantiomer impurities that polarimetry might miss. Causality of Experimental Design: Polarimetry provides a macroscopic average of chirality but lacks the sensitivity to detect <1% enantiomeric impurities. Chiral HPLC separates the enantiomers based on transient diastereomeric interactions. The addition of 0.1% diethylamine (DEA) to the mobile phase is critical; it competitively binds residual silanol sites on the silica matrix, preventing peak tailing and ensuring sharp, symmetrical peaks necessary for accurate integration.
-
Column Preparation: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Degas via sonication for 15 minutes.
-
System Equilibration: Purge the system at a flow rate of 1.0 mL/min until the baseline at 210 nm stabilizes (approx. 30 minutes).
-
Injection & Analysis: Inject 10 µL of a 1 mg/mL sample solution. Self-Validation: Run a racemic standard first to confirm baseline resolution (Rs > 1.5) between the (S) and (R) peaks before analyzing the pure L-lysinol batch.
Chiral Validation Workflow
Chiral validation workflow for (S)-2,6-Diaminohexan-1-ol synthesis and quality control.
References
-
PubChem. "Lysol | C6H16N2O | CID 11607920" National Center for Biotechnology Information. Available at:[Link]
-
ResearchGate. "Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols." Available at:[Link]
-
ResearchGate. "Development of L-Tyrosine Based Enzyme-responsive Amphiphilic Poly(ester-urethane) Nano-carriers for Multiple Drug Delivery to Cancer Cells." Available at: [Link]
Sources
High-Resolution Strategies for Validating Enantiomeric Purity in Amino Alcohol Building Blocks
By: Senior Application Scientist
Introduction: The Bifunctional Challenge
Amino alcohols—such as sphingosines, prolinol, and precursors for β -blockers—are indispensable chiral building blocks in modern pharmaceutical synthesis. Validating their enantiomeric excess ( ee ) presents a unique analytical challenge due to their bifunctional nature. The simultaneous presence of a basic amine and a hydrogen-bonding hydroxyl group often leads to complex secondary interactions with analytical matrices, resulting in peak tailing or skewed quantitative data. As an application scientist, I approach this not just as a measurement task, but as a system of controlled molecular interactions.
Mechanistic Overview of Chiral Recognition
To achieve baseline chromatographic resolution ( Rs≥1.5 ) or distinct spectroscopic signals, the analytical system must exploit transient diastereomeric interactions between the enantiomers and a chiral selector.
Direct Chiral HPLC (The Gold Standard)
Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) is the industry standard for resolving amino alcohols ()[1].
-
Causality of Separation: Polysaccharide CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) rely on a "three-point interaction" model. The carbamate linkages provide hydrogen bonding and dipole-dipole interactions, while the phenyl rings offer π−π stacking. The chiral grooves of the polymer backbone provide steric inclusion.
-
The Crown Ether Alternative: For primary amino alcohols, crown ether CSPs are highly specific. The chiral crown ether forms a host-guest inclusion complex specifically with the protonated primary amine ( −NH3+ ) under acidic conditions, allowing for excellent separation without the need for prior derivatization ()[2].
NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)
When chromatographic resolution is unattainable or absolute configuration must be confirmed simultaneously, NMR spectroscopy using Mosher's acid (MTPA) is employed ()[3].
-
Causality of Differentiation: Enantiomers are covalently derivatized with enantiopure (R)- or (S)-MTPA-Cl to form diastereomeric amides or esters. The spatial orientation of the MTPA phenyl ring creates a magnetic anisotropic shielding effect. Protons (or fluorines) situated in the shielding cone of the phenyl ring resonate at lower chemical shifts ( δ ). The difference in chemical shifts ( Δδ=δR−δS ) allows for precise integration and ee calculation ()[4]. Recent advancements even utilize supramolecular, non-covalent chiral solvating agents to achieve similar anisotropic effects without the need for covalent derivatization ()[5].
Comparative Analysis: HPLC vs. NMR vs. GC
Table 1: Quantitative Comparison of Enantiomeric Purity Validation Methods for Amino Alcohols
| Parameter | Direct Chiral HPLC (Polysaccharide CSP) | NMR Spectroscopy (Mosher's Method) | Chiral GC (Derivatized) |
| Primary Mechanism | Transient non-covalent diastereomeric complexes | Covalent diastereomer formation & magnetic anisotropy | Partitioning on a chiral stationary liquid phase |
| Limit of Detection | > 99.9% ee | ~95-98% ee (limited by signal-to-noise ratio) | > 99.0% ee |
| Analysis Time | 10 - 30 minutes | 1 - 2 hours (including derivatization time) | 20 - 45 minutes |
| Sample Preparation | Minimal (Dilute and shoot) | High (Requires dry solvent & reaction time) | High (Requires volatility derivatization) |
| Best Suited For | Routine QC, broad applicability | Absolute configuration, non-UV active compounds | Highly volatile, thermally stable compounds |
Decision Workflow for Method Selection
Decision matrix for selecting the optimal enantiomeric purity validation method.
Self-Validating Experimental Protocols
As a principle of scientific integrity, every analytical workflow must be self-validating. The following protocols incorporate mandatory control steps to prevent false positives and ensure data trustworthiness.
Protocol 1: Direct Chiral HPLC Analysis of (S)-Amino Alcohols
Objective: Quantify the ee of a primary amino alcohol using a Crown Ether CSP.
-
Mobile Phase Preparation: Prepare a strictly aqueous mobile phase of pH 1.5 - 2.0 (e.g., HClO4 in water).
-
Causality: The low pH ensures complete protonation of the primary amine, which is an absolute prerequisite for the host-guest complexation with the crown ether stationary phase ()[2].
-
-
System Suitability (The Self-Validating Step): Inject a 1 mg/mL solution of the racemic amino alcohol standard.
-
Acceptance Criteria: Baseline resolution ( Rs≥1.5 ) must be achieved. This proves the column's chiral recognition capability is intact and establishes the exact retention times for both the (R) and (S) isomers.
-
-
Sample Preparation: Dissolve the synthesized (S)-enantiomer batch in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Data Acquisition & Calculation: Inject 5 µL. Calculate ee using the area under the curve (AUC):
ee(%)=AUC(S)+AUC(R)AUC(S)−AUC(R)×100
Protocol 2: Mosher's Derivatization for 1H -NMR Analysis
Objective: Determine ee and confirm absolute configuration when HPLC is not viable.
-
Reagent Preparation: Ensure the amino alcohol is rigorously dried. Trace water will hydrolyze the highly reactive MTPA-Cl reagent, ruining the assay.
-
Derivatization (The Self-Validating Step): Divide the sample into two equal aliquots.
-
React Aliquot A with (R)-MTPA-Cl and pyridine in anhydrous CDCl3 .
-
React Aliquot B with (S)-MTPA-Cl and pyridine in anhydrous CDCl3 .
-
Causality: Performing the reaction with both enantiomers of the derivatizing agent controls for "kinetic resolution"—a phenomenon where one enantiomer of the analyte reacts faster than the other, which would artificially skew the ee calculation if only one reagent was used.
-
-
NMR Acquisition: Acquire high-resolution 1H -NMR (or 19F -NMR) spectra for both aliquots ()[4].
-
Integration: Identify the distinct diastereotopic signals (e.g., the methoxy protons of the MTPA group). Integrate the major and minor peaks to calculate the enantiomeric ratio.
References
-
Gu, G., et al. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry, ACS Publications. URL:[Link]
-
Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews, ACS Publications. URL:[Link]
-
Pellegrino, R., et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules, MDPI. URL:[Link]
Sources
Spectroscopic Profiling and Performance Comparison of (S)-2,6-Diaminohexan-1-ol HCl
As a chiral building block, cross-linking agent, and precursor in advanced pharmaceutical synthesis, (S)-2,6-Diaminohexan-1-ol HCl (commonly known as L-lysinol dihydrochloride) offers significant advantages over its free base and amino acid precursors. However, verifying the structural integrity and purity of this compound is critical before deploying it in sensitive downstream applications, such as the synthesis of optically active polyurethanes or targeted kinase inhibitors.
This guide provides an objective comparison of (S)-2,6-Diaminohexan-1-ol HCl against its alternatives, grounded in Fourier Transform Infrared (FTIR) spectroscopy, and details a self-validating experimental workflow for its analytical verification.
Product Comparison: Free Base vs. Hydrochloride Salt vs. Precursor
When selecting a diamino alcohol for synthesis, researchers typically choose between the free base form and the hydrochloride salt. The choice dictates the compound's stability, handling requirements, and spectroscopic profile.
-
(S)-2,6-Diaminohexan-1-ol (Free Base): While immediately reactive for polymerization or coupling, the free base is highly susceptible to atmospheric oxidation and readily absorbs ambient CO₂ to form carbamates. It often presents as a viscous, difficult-to-handle oil or low-melting solid.
-
(S)-2,6-Diaminohexan-1-ol HCl (Target Salt): Protonating the primary amines to form the dihydrochloride salt yields a highly stable, non-volatile, free-flowing crystalline powder. This form arrests degradation and extends shelf life indefinitely under dry conditions. The trade-off is the requirement for an in situ neutralization step (using bases like triethylamine) during subsequent coupling reactions.
-
L-Lysine HCl (Precursor): The starting material for L-lysinol. It contains a carboxylic acid group instead of a primary alcohol. Comparing the target salt to this precursor is the primary method for validating the success of the reduction process.
Mechanistic Grounding of IR Spectroscopic Features
Infrared spectroscopy provides a definitive fingerprint of the functional group transformations that occur during the synthesis of (S)-2,6-Diaminohexan-1-ol HCl. Understanding the causality behind these spectral shifts is essential for accurate data interpretation.
The Amine to Ammonium Shift: In the free base, primary amines (-NH₂) exhibit a distinct, sharp doublet in the 3300–3200 cm⁻¹ region due to asymmetric and symmetric stretching. However, in the hydrochloride salt, the amines are protonated to ammonium ions (-NH₃⁺). This protonation induces strong, complex hydrogen-bonding networks with the chloride counterions, causing the N-H stretch to broaden massively into a continuous band spanning 3350 to 2500 cm⁻¹ 1. Furthermore, the -NH₂ bending vibration at ~1615 cm⁻¹ splits into asymmetric (~1600 cm⁻¹) and symmetric (~1500 cm⁻¹) deformations characteristic of the -NH₃⁺ group 2.
Carboxyl Reduction Validation: The reduction of L-Lysine to L-lysinol replaces the carboxylic acid with a primary alcohol. Spectroscopically, this is validated by a self-evident binary indicator: the complete disappearance of the C=O stretch (typically found at ~1740 cm⁻¹ for the acid or ~1600 cm⁻¹ for the carboxylate) and the emergence of a strong C-O stretching band at ~1050 cm⁻¹ 3.
Quantitative Spectroscopic Comparison
| Spectral Feature | (S)-2,6-Diaminohexan-1-ol HCl (Target) | (S)-2,6-Diaminohexan-1-ol (Free Base) | L-Lysine HCl (Precursor) | Structural Causality |
| O-H Stretch | ~3400 cm⁻¹ (Broad, overlaps NH) | ~3350 cm⁻¹ (Distinct) | ~3435 cm⁻¹ (If hydrated) | Presence of primary alcohol (-CH₂OH) in the reduced products. |
| N-H Stretch | 3350–2500 cm⁻¹ (Very Broad) | 3300, 3200 cm⁻¹ (Sharp Doublet) | 3350–2500 cm⁻¹ (Very Broad) | Protonation to NH₃⁺ creates strong, complex hydrogen-bonded networks. |
| C=O Stretch | Absent | Absent | ~1740 or ~1600 cm⁻¹ | Confirms complete reduction of the carboxylate group. |
| N-H Bending | ~1600 & ~1500 cm⁻¹ | ~1615 cm⁻¹ | ~1600 & ~1500 cm⁻¹ | Asymmetric and symmetric deformations of the ammonium ion. |
| C-O Stretch | ~1050 cm⁻¹ | ~1050 cm⁻¹ | Absent | C-O bond vibration specific to the newly formed primary alcohol. |
Diagnostic Workflow & Logical Validation
The following diagram maps the logical decision tree an analytical chemist must follow to validate the structural integrity of the synthesized hydrochloride salt using FTIR.
Diagnostic FTIR spectral logic for validating (S)-2,6-Diaminohexan-1-ol HCl structural integrity.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Because amine hydrochlorides are highly hygroscopic, standard KBr pellet preparation often introduces water artifacts that obscure the critical 3500–2500 cm⁻¹ region. Attenuated Total Reflectance (ATR) FTIR is the preferred, artifact-free methodology. This protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Step 1: Environmental Control & Purging
-
Action: Purge the FTIR spectrometer with dry nitrogen for a minimum of 15 minutes prior to analysis.
-
Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 4000–3400 cm⁻¹ and 1650–1300 cm⁻¹ regions. Purging prevents ambient humidity from artificially inflating the O-H stretch and obscuring the critical N-H bending modes of the sample.
Step 2: Background Validation
-
Action: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Validation Check: The resulting background must show a >95% transmittance baseline with no discernible peaks. If peaks are present, the crystal is contaminated. Clean with isopropyl alcohol and re-run the background.
Step 3: Sample Application
-
Action: Deposit 2-3 mg of the (S)-2,6-Diaminohexan-1-ol HCl powder directly onto the ATR crystal. Apply uniform, high pressure using the ATR anvil.
-
Causality: Consistent pressure ensures intimate contact between the solid crystal lattice and the evanescent infrared wave. This maximizes the signal-to-noise ratio, particularly for the broad, high-frequency ammonium stretches (3350–2500 cm⁻¹) which inherently have lower molar absorptivity in ATR compared to transmission methods.
Step 4: Spectral Acquisition & Internal Verification
-
Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Immediately analyze the 1750–1650 cm⁻¹ region. A successful, pure product is self-validated by a completely flat baseline in this area. Any peak here indicates residual, unreduced L-lysine precursor or ester impurities, meaning the synthesis or purification failed.
References
- Arabian Journal of Chemistry. Microwave-assisted synthesis and characterization of l-lysine-derived optically active poly (hydrazide-imide)s.
- National Institutes of Health (PMC). Green chemical and biological synthesis of cadaverine: recent development and challenges.
- BenchChem. Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide.
Sources
- 1. Microwave-assisted synthesis and characterization of <sc>l</sc>-lysine-derived optically active poly (hydrazide-imide)s - Arabian Journal of Chemistry [arabjchem.org]
- 2. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
